4-Azido-n-ethyl-1,8-naphthalimide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-azido-2-ethylbenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2/c1-2-18-13(19)9-5-3-4-8-11(16-17-15)7-6-10(12(8)9)14(18)20/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRPPRRYIDIPID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C3C(=C(C=C2)N=[N+]=[N-])C=CC=C3C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Azido-n-ethyl-1,8-naphthalimide: A Versatile Tool in Bioconjugation and Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Azido-n-ethyl-1,8-naphthalimide is a fluorescent probe that has garnered significant attention in the fields of chemical biology and drug development. Its unique structure, combining the photophysically active 1,8-naphthalimide scaffold with a versatile azide functional group, enables its use in bioorthogonal "click" chemistry reactions. This allows for the specific and efficient labeling of biomolecules, making it an invaluable tool for dynamic imaging of cellular processes, particularly the fucosylation of glycoproteins and glycolipids. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on experimental protocols and its relevance in drug discovery and development.
Chemical Structure and Properties
This compound is a synthetic compound featuring an azide functional group attached to the naphthalimide core and an n-ethyl group at the imide nitrogen.[1] The 1,8-naphthalimide structure is known for its excellent fluorescent properties, which can be fine-tuned by substitution at the C-4 position of the naphthalene ring.[2] The introduction of the azide group at this position makes the compound a key player in "click chemistry," a class of highly efficient and specific reactions.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₄H₁₀N₄O₂ | [3] |
| Molecular Weight | 266.25 g/mol | [3] |
| CAS Number | 912921-27-8 | [3] |
| Appearance | Not explicitly stated; likely a solid | - |
| Solubility | Soluble to 10 mM in DMSO (with gentle warming), 100 mM in THF | [3] |
| Purity | ≥95% (typically analyzed by HPLC) | [3] |
| Storage Conditions | Store at -20°C | [3] |
Photophysical Properties
Synthesis
The synthesis of this compound typically involves a multi-step process starting from 1,8-naphthalic anhydride. A plausible synthetic route is outlined below, based on general procedures for the synthesis of similar 1,8-naphthalimide derivatives.[5][6]
Synthesis Workflow
References
- 1. glpbio.com [glpbio.com]
- 2. Imaging specific cellular glycan structures using glycosyltransferases via click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Synthesis of 4-Azido-n-ethyl-1,8-naphthalimide from 4-bromo-1,8-naphthalic anhydride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 4-Azido-N-ethyl-1,8-naphthalimide, a valuable compound in biochemical and pharmaceutical research, from the starting material 4-bromo-1,8-naphthalic anhydride. The synthesis is a two-step process involving an initial imidation reaction followed by a nucleophilic substitution to introduce the azide functionality. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow.
Synthetic Pathway Overview
The synthesis of this compound from 4-bromo-1,8-naphthalic anhydride proceeds through two key steps:
-
Step 1: Imidation. 4-bromo-1,8-naphthalic anhydride is reacted with ethylamine to form the intermediate, 4-bromo-N-ethyl-1,8-naphthalimide.
-
Step 2: Azidation. The intermediate is then converted to the final product, this compound, via a reaction with sodium azide.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of analogous naphthalimide derivatives.[1][2]
Step 1: Synthesis of 4-bromo-N-ethyl-1,8-naphthalimide
This procedure details the formation of the naphthalimide ring through the reaction of the anhydride with a primary amine.
Caption: Experimental workflow for the synthesis of 4-bromo-N-ethyl-1,8-naphthalimide.
Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-bromo-1,8-naphthalic anhydride (1.0 eq.) in absolute ethanol.
-
To this suspension, add a solution of ethylamine (1.1 eq.) in ethanol dropwise with stirring.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield 4-bromo-N-ethyl-1,8-naphthalimide as a solid.
Step 2: Synthesis of this compound
This step involves a nucleophilic aromatic substitution of the bromine atom with an azide group.
Caption: Experimental workflow for the synthesis of this compound.
Methodology:
-
In a reaction flask, dissolve 4-bromo-N-ethyl-1,8-naphthalimide (1.0 eq.) in dimethyl sulfoxide (DMSO).
-
Add sodium azide (NaN₃, 3.0 eq.) to the solution.
-
Heat the reaction mixture with stirring. A temperature of around 80-100 °C is typically sufficient. The reaction should be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker of cold water to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water to remove any residual DMSO and inorganic salts.
-
Dry the product under vacuum to yield this compound.
Quantitative Data
The following tables summarize the key quantitative data for the starting material, intermediate, and final product. Data for the N-ethyl derivatives are provided where available; otherwise, data for the closely related N-n-butyl analogue is presented for comparison.[2]
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 4-bromo-1,8-naphthalic anhydride | C₁₂H₅BrO₃ | 277.07 | Off-white to yellow solid |
| 4-bromo-N-ethyl-1,8-naphthalimide | C₁₄H₁₀BrNO₂ | 304.14 | Solid |
| 4-bromo-N-n-butyl-1,8-naphthalimide | C₁₆H₁₄BrNO₂ | 332.19 | Light-yellow solid[2] |
| This compound | C₁₄H₁₀N₄O₂ | 266.25 | Solid |
Table 2: Reaction Conditions and Yields (Analogous Reactions)
| Reaction | Starting Material | Reagents | Solvent | Temperature | Time | Yield (%) |
| Imidation | 4-bromo-1,8-naphthalic anhydride | n-butylamine | Ethanol | Reflux | 12 h | 70[2] |
| Azidation | N-n-butyl-4-bromo-1,8-naphthalimide | Sodium Azide | DMSO | Not specified | Not specified | High (inferred) |
Table 3: Spectroscopic Data (for Analogous N-n-butyl Derivative) [2]
| Compound | IR (KBr, cm⁻¹) | ¹H-NMR (DMSO-d₆, δ ppm) |
| 4-bromo-N-n-butyl-1,8-naphthalimide | 2932, 2848 (C-H), 1686 (C=O) | 7.92–8.52 (m, 5H), 3.98–4.03 (t, J = 7.3 Hz, 2H), 1.56–1.66 (m, 2H), 1.31–1.39 (m, 2H), 0.90–0.95 (t, J = 7.3Hz, 3H) |
Safety Considerations
-
4-bromo-1,8-naphthalic anhydride: Handle with care, avoiding skin and eye contact. Use in a well-ventilated area.
-
Ethylamine: Flammable and corrosive. Handle in a fume hood.
-
Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a fume hood. Avoid contact with acids and metals.
-
DMSO: Can facilitate the absorption of other chemicals through the skin. Wear appropriate gloves.
Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood.
References
An In-depth Technical Guide to the Photophysical Properties of 4-Azido-n-ethyl-1,8-naphthalimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photophysical properties of 4-Azido-n-ethyl-1,8-naphthalimide, a fluorescent probe with significant applications in bio-imaging and diagnostics. The document details its synthesis, spectroscopic characteristics, and the experimental protocols for its use, with a focus on its application as a click-activated probe.
Core Compound Information
This compound is a derivative of the highly fluorescent 1,8-naphthalimide scaffold. The introduction of an azide group at the 4-position renders it a valuable tool for bio-conjugation via "click chemistry," a set of biocompatible and highly efficient chemical reactions. This allows for the specific labeling of alkyne-modified biomolecules, enabling their visualization and tracking within complex biological systems.
Chemical Structure:
Photophysical Properties
A study by Baghapour et al. (2023) on a similar 4-azido-1,8-naphthalimide probe provides key photophysical parameters that can be considered representative for this compound.[6][7]
Table 1: Photophysical Data of a 4-Azido-1,8-naphthalimide Analogue
| Parameter | Value | Conditions |
| Excitation Maximum (λ_exc) | 405 nm | In Phosphate-Buffered Saline (PBS) |
| Emission Maximum (λ_em) | Not explicitly stated, but fluorescence emission was measured upon excitation at 405 nm. | In Phosphate-Buffered Saline (PBS) |
| Fluorescence Response | Significant fluorescence enhancement upon reaction with hydrogen sulfide (HS⁻).[6][7] | In Phosphate-Buffered Saline (PBS) |
Data is for a control fluorophore with a methoxyethyl moiety instead of an ethyl group at the imide position, as reported by Baghapour et al. (2023).[6][7]
The photophysical properties of 1,8-naphthalimide derivatives are sensitive to the solvent polarity, often exhibiting solvatochromism.[5] This property can be advantageous for sensing applications, as changes in the local environment of the probe can be monitored through shifts in its fluorescence emission.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be adapted from the procedure for similar 4-azido-1,8-naphthalimide probes described by Baghapour et al. (2023).[6][7] The general synthetic route involves the reaction of 4-bromo-1,8-naphthalic anhydride with the corresponding amine to form the N-substituted imide, followed by the substitution of the bromine atom with an azide group.
Materials:
-
4-Bromo-1,8-naphthalic anhydride
-
Ethylamine
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Other necessary solvents and reagents for purification.
Procedure:
-
Synthesis of N-ethyl-4-bromo-1,8-naphthalimide:
-
Dissolve 4-bromo-1,8-naphthalic anhydride in a suitable solvent such as ethanol or acetic acid.
-
Add ethylamine to the solution and reflux the mixture for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.
-
Purify the crude product by recrystallization or column chromatography.
-
-
Synthesis of this compound:
-
Dissolve N-ethyl-4-bromo-1,8-naphthalimide in a polar aprotic solvent like DMF.
-
Add an excess of sodium azide to the solution.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and stir for several hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, pour the mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Further purify the product by column chromatography if necessary.
-
General Protocol for Absorption and Fluorescence Spectroscopy
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, acetonitrile).
-
Dilute the stock solution with the solvent of interest to a concentration suitable for spectroscopic measurements (typically in the micromolar range).
-
-
Absorption Measurement:
-
Record the absorption spectrum of the sample solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-500 nm).
-
Use the solvent as a blank for baseline correction.
-
-
Fluorescence Measurement:
-
Excite the sample at its absorption maximum (or a suitable wavelength in the absorption band).
-
Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength.
-
To determine the fluorescence quantum yield, a standard fluorophore with a known quantum yield (e.g., quinine sulfate) should be measured under the same experimental conditions.
-
Click Chemistry Application Workflow
This compound is primarily used as a fluorescent reporter in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The following diagram illustrates a typical experimental workflow for labeling and imaging alkyne-modified biomolecules.
Signaling Pathway Visualization
Currently, there is no specific information in the scientific literature detailing the direct involvement of this compound in modulating or visualizing a specific signaling pathway. Its primary role is as a bio-orthogonal labeling agent. However, it can be used to visualize components of signaling pathways if those components are metabolically labeled with an alkyne-containing precursor. For instance, if a protein involved in a signaling cascade is expressed with an alkyne-containing unnatural amino acid, this probe could be used to visualize that protein.
The following diagram illustrates a hypothetical scenario where this probe is used to visualize a kinase that has been labeled with an alkyne group.
Conclusion
This compound is a valuable tool for researchers in chemistry, biology, and drug development. Its utility as a click-activated fluorescent probe allows for the specific and sensitive detection and imaging of a wide range of biomolecules. While specific photophysical data for this exact compound is limited in the public domain, the properties of closely related analogues suggest it is a bright and useful fluorophore. The experimental protocols provided herein offer a starting point for its synthesis and application in laboratory settings. Further characterization of its photophysical properties, including its solvatochromic behavior, will undoubtedly expand its applications in the future.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. Surface Functionalised Optical Fibre for Detection of Hydrogen Sulphide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
4-Azido-n-ethyl-1,8-naphthalimide in DMSO: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility and stability of 4-Azido-n-ethyl-1,8-naphthalimide when dissolved in dimethyl sulfoxide (DMSO). The following sections detail quantitative solubility data, recommended storage conditions, and robust experimental protocols for solubility and stability assessment, alongside a typical experimental workflow for its application as a fluorescent probe.
Core Properties of this compound
| Property | Value |
| Molecular Weight | 266.25 g/mol |
| Formula | C₁₄H₁₀N₄O₂ |
| CAS Number | 912921-27-8 |
| Primary Application | Click-activated fluorescent probe for dynamic imaging of fucosylated glycoproteins and glycolipids.[1][2] |
Solubility in DMSO
This compound exhibits good solubility in DMSO, a common solvent for creating stock solutions in biological research.
Quantitative Solubility Data
| Parameter | Value | Conditions |
| Maximum Solubility | 10 mM | With gentle warming.[1] |
Stock Solution Preparation
The following table provides volumes of DMSO required to prepare stock solutions of common concentrations.
| Desired Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 3.7559 mL | 18.7793 mL | 37.5587 mL |
| 5 mM | 0.7512 mL | 3.7559 mL | 7.5117 mL |
| 10 mM | 0.3756 mL | 1.8779 mL | 3.7559 mL |
To enhance solubility, it is recommended to heat the solution to 37°C and sonicate in an ultrasonic bath for a short period.[2]
Stability in DMSO
Proper storage and handling of this compound in DMSO is critical to maintain its integrity and performance as a fluorescent probe.
Recommended Storage and Handling
To prevent degradation, stock solutions of this compound in DMSO should be stored under the following conditions:
-
Short-term Storage: Store at -20°C for use within one month.[2]
-
Long-term Storage: For storage up to six months, store at -80°C.[2]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use vials.[2]
-
Light Exposure: Protect the solution from light, as naphthalimide derivatives can be light-sensitive.
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound in DMSO.
Protocol for Determining Solubility in DMSO
This protocol is adapted from general methods for kinetic solubility assays.
1. Preparation of Stock Solution:
- Accurately weigh a sample of this compound.
- Dissolve the compound in high-purity DMSO to create a high-concentration stock solution (e.g., 50 mM). Gentle warming and vortexing can be used to aid dissolution.
2. Serial Dilution:
- Perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 0.1 mM to 20 mM).
3. Equilibration:
- Incubate the solutions at a controlled temperature (e.g., 25°C) for a set period (e.g., 24 hours) to allow for equilibration.
4. Visual and Spectroscopic Analysis:
- Visually inspect each solution for the presence of precipitate.
- Transfer a small aliquot of the supernatant to a UV-compatible microplate.
- Measure the absorbance at the λmax of the compound to determine the concentration of the dissolved material. The highest concentration that remains clear and shows a linear absorbance correlation is considered the solubility limit under these conditions.
Protocol for Assessing Stability in DMSO
This protocol outlines a general method for evaluating the stability of the compound in DMSO over time using High-Performance Liquid Chromatography (HPLC).
1. Preparation of Stability Samples:
- Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).
- Aliquot the stock solution into multiple vials.
2. Storage Conditions:
- Store the vials under different conditions to be tested (e.g., room temperature with light exposure, room temperature in the dark, 4°C, -20°C).
3. Time-Point Analysis:
- At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve a vial from each storage condition.
- Dilute the sample with an appropriate mobile phase to a concentration suitable for HPLC analysis.
4. HPLC Analysis:
- Inject the diluted sample onto a suitable HPLC system with a UV detector.
- Use a C18 column and a gradient elution method with mobile phases such as acetonitrile and water.
- Monitor the chromatogram for the appearance of new peaks, which would indicate degradation products.
- Quantify the peak area of the parent compound at each time point. A decrease in the peak area of the parent compound over time indicates degradation.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for utilizing this compound as a click-activated fluorescent probe for imaging fucosylated glycans in a cellular context.
Caption: Experimental workflow for cellular imaging.
This diagram outlines the key steps from stock solution preparation to final image analysis when using this compound as a fluorescent probe. The workflow can be adapted for live-cell or fixed-cell imaging.
References
An In-depth Technical Guide to the Excitation and Emission Spectra of 4-azido-N-ethyl-1,8-naphthalimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-azido-N-ethyl-1,8-naphthalimide is a fluorescent probe that has garnered significant attention in the field of chemical biology and drug development. Its utility stems from its "click-activated" nature, making it a powerful tool for the dynamic imaging of biological processes, such as the fucosylation of glycoproteins and glycolipids. This guide provides a comprehensive overview of its spectral properties, synthesis, and application in bioorthogonal labeling.
Physicochemical Properties
This compound is a stable organic compound with the molecular formula C₁₄H₁₀N₄O₂ and a molecular weight of 266.25 g/mol . It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF).
Excitation and Emission Spectra
The photophysical properties of this compound are central to its function as a fluorescent probe. While the azide form is weakly fluorescent, its "click" reaction product with a terminal alkyne, a 1,2,3-triazole, exhibits strong fluorescence. The spectral properties of naphthalimide derivatives are known to be sensitive to solvent polarity.
It is important to note that the fluorescence of this compound itself is often quenched. The significant fluorescence enhancement is observed after the click reaction, where the azide is converted to a triazole. The resulting 4-triazolyl-N-ethyl-1,8-naphthalimide is the highly fluorescent species.
Table 1: Photophysical Properties of a Representative 4-Amino-1,8-naphthalimide Derivative
| Solvent | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |
| Hexane | 460 | - | - |
| Methanol | 538 | - | - |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from 4-bromo-1,8-naphthalic anhydride.
Step 1: Synthesis of 4-bromo-N-ethyl-1,8-naphthalimide
-
A mixture of 4-bromo-1,8-naphthalic anhydride (1 equivalent) and ethylamine (1.1 equivalents) is heated under reflux in ethanol.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is purified by recrystallization from ethanol to yield 4-bromo-N-ethyl-1,8-naphthalimide as a solid.
Step 2: Synthesis of this compound
-
4-bromo-N-ethyl-1,8-naphthalimide (1 equivalent) is dissolved in a suitable solvent such as dimethylformamide (DMF).
-
An excess of sodium azide (NaN₃) is added to the solution.
-
The reaction mixture is heated to facilitate the nucleophilic aromatic substitution of the bromide with the azide.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is poured into water to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to afford this compound.
References
Technical Guide: 4-azido-N-ethyl-1,8-naphthalimide (CAS 912921-27-8)
An In-depth Profile for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, biological applications, experimental protocols, and commercial suppliers for CAS number 912921-27-8, identified as 4-azido-N-ethyl-1,8-naphthalimide. This molecule is a key tool in chemical biology, primarily utilized as a click-activated fluorescent probe.
Core Properties
This compound is a naphthalimide derivative containing a reactive azide moiety. This functional group allows it to participate in bioorthogonal "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). The naphthalimide core itself is a robust fluorophore, but its fluorescence is significantly altered by the presence of the azide group. Upon reaction with an alkyne, the formation of a triazole ring activates strong fluorescence, making it an ideal probe for detecting and imaging molecules that have been metabolically or synthetically tagged with an alkyne.
Physicochemical Data
The quantitative properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 912921-27-8 | R&D Systems[1] |
| Chemical Name | 6-Azido-2-ethyl-1H-benz[de]isoquinoline | R&D Systems[1] |
| Molecular Formula | C₁₄H₁₀N₄O₂ | R&D Systems, GlpBio[1][2] |
| Molecular Weight | 266.25 g/mol | R&D Systems, GlpBio[1][2] |
| Purity | ≥95% (HPLC) | R&D Systems, Tocris Bioscience[1] |
| Solubility | Soluble to 10 mM in DMSO (with gentle warming), 100 mM in THF | R&D Systems[1] |
| Storage | Store at -20°C | R&D Systems, GlpBio[1][3] |
Biological Application: Imaging Fucosylated Glycans
The primary application of this compound is the dynamic imaging of fucosylated glycoproteins and glycolipids within cellular systems.[1][4] This is achieved through a two-step process involving metabolic labeling followed by a highly specific fluorescent tagging reaction.
-
Metabolic Labeling : Cells are cultured with a fucose analog that has been modified with an alkyne group (e.g., 6-alkynyl-fucose). This sugar is processed through the fucose salvage pathway and incorporated into cellular glycans.[5][6]
-
Click-Activated Fluorescence : The cells, now displaying alkyne-tagged glycans, are treated with this compound. In the presence of a Copper(I) catalyst, the azide group on the probe "clicks" with the alkyne group on the glycan. This cycloaddition reaction forms a stable, highly fluorescent triazole product, effectively tagging the fucosylated molecules and allowing for their visualization by fluorescence microscopy or flow cytometry.[5][6]
This technique provides a powerful method for studying the localization and dynamics of fucosylation, a critical post-translational modification involved in various cellular processes.
Experimental Protocols and Methodologies
The following is a generalized protocol for labeling and imaging fucosylated glycans in live cells using CAS 912921-27-8, based on established methodologies for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in biological systems.
Materials
-
This compound (Probe)
-
Alkyne-modified fucose analog (e.g., 6-ethynyl-fucose)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or similar copper-chelating ligand
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Mammalian cells of interest
Protocol: Live Cell Labeling
Step 1: Metabolic Incorporation of Alkyne-Fucose
-
Culture mammalian cells under standard conditions to the desired confluency.
-
Prepare a stock solution of the acetylated, alkyne-modified fucose analog in DMSO.
-
Add the fucose analog to the cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 24-48 hours to allow for metabolic incorporation of the alkyne-tagged sugar into cellular glycans.
Step 2: Preparation of Click Reaction Cocktail Note: Prepare solutions fresh and use immediately. The final concentrations below are examples and may require optimization.
-
Probe Solution : Prepare a 10 mM stock solution of this compound in DMSO.
-
Copper Solution : Prepare a 50 mM stock solution of CuSO₄ in water.
-
Ligand Solution : Prepare a 50 mM stock solution of THPTA in water.
-
Reductant Solution : Prepare a 100 mM stock solution of sodium ascorbate in water.
Step 3: Click Reaction and Labeling
-
Wash the cells twice with ice-cold PBS to remove residual medium and unincorporated sugar.
-
Prepare the click reaction cocktail by adding the components to PBS in the following order, vortexing gently after each addition:
-
This compound (to final concentration of 10-50 µM)
-
Pre-mixed Copper/Ligand solution: Combine CuSO₄ and THPTA in a 1:5 molar ratio (e.g., final concentration of 100 µM CuSO₄ and 500 µM THPTA).
-
Sodium Ascorbate (to final concentration of 1-2.5 mM).
-
-
Add the complete click reaction cocktail to the cells.
-
Incubate for 5-15 minutes at room temperature or 4°C, protected from light.
-
Remove the reaction cocktail and wash the cells three times with PBS.
Step 4: Imaging
-
Add fresh culture medium or imaging buffer to the cells.
-
Visualize the fluorescently labeled glycans using a fluorescence microscope with appropriate filter sets for the naphthalimide fluorophore (typically excited with blue light).
Visualization of Workflow
The following diagrams illustrate the key chemical reaction and the overall experimental workflow.
Caption: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.
Caption: Experimental Workflow for Fluorescent Glycan Labeling.
Commercial Suppliers
This compound (CAS 912921-27-8) is available from several reputable suppliers of research chemicals. Researchers should always refer to the batch-specific certificate of analysis for the most accurate data.
-
R&D Systems (a Bio-Techne brand) [1]
-
Tocris Bioscience (a Bio-Techne brand)
-
Benchchem
-
US Biological (distributed by BIOZOL)
-
Hangzhou Cedareal Technology Co., Ltd.
-
Minglong (Xianning) Medicine Co., Ltd.
-
Hoffman Fine Chemicals
-
Smolecule
References
- 1. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast, cell-compatible click chemistry with copper-chelating azides for biomolecular labeling. | Semantic Scholar [semanticscholar.org]
- 3. Site-specific protein labeling using PRIME and chelation-assisted click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 4. This compound (CAS 912921-27-8): R&D Systems [rndsystems.com]
- 5. Glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Illuminating Fucosylation: A Technical Guide to Azide Probe-Based Imaging
For Researchers, Scientists, and Drug Development Professionals
Fucosylation, the enzymatic addition of a fucose sugar to glycans and proteins, is a critical post-translational modification involved in a myriad of physiological and pathological processes, including cell-cell recognition, immune responses, and cancer metastasis.[1][2][3] The ability to visualize and quantify changes in fucosylation provides a powerful tool for understanding disease progression and developing targeted therapeutics. This in-depth technical guide explores the core principles and methodologies of fucosylation imaging using azide-functionalized fucose analogs, offering a comprehensive resource for researchers in the field.
Core Principle: Metabolic Glycoengineering and Bioorthogonal Chemistry
The imaging of fucosylation using azide probes is a two-step process rooted in metabolic glycoengineering and bioorthogonal click chemistry.[4][5][6] First, cells are cultured with a synthetic fucose analog where a hydroxyl group, typically at the C-6 position, is replaced with a bioorthogonal azide group (e.g., 6-azidofucose or FucAz).[4][7] This azide-modified sugar is taken up by cells and processed through the fucose salvage pathway, leading to its incorporation into newly synthesized glycoconjugates.[1][4][7]
Once the azide "handle" is metabolically installed onto cellular glycans, it can be selectively detected through a highly specific and biocompatible "click" reaction.[1][5] This typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), where the azide reacts with a complementary alkyne-containing probe.[5][8][9] This probe can be conjugated to a variety of reporter molecules, such as fluorophores for imaging or biotin for enrichment and proteomic analysis.[4][8]
Fucose Salvage Pathway and Probe Incorporation
The successful metabolic labeling of fucosylated glycans with azide probes relies on the cell's natural fucose salvage pathway.
Caption: Metabolic incorporation of an azido-fucose analog via the fucose salvage pathway.
Peracetylated forms of azido-fucose are often used to enhance cell permeability.[1][10] Once inside the cell, esterases remove the acetyl groups, and the free azido-fucose enters the salvage pathway. It is first phosphorylated by fucose kinase (FUK) to form FucAz-1-phosphate, which is then converted to GDP-FucAz by GDP-fucose pyrophosphorylase (GFPP).[4][7] GDP-FucAz is then transported into the Golgi apparatus where fucosyltransferases (FUTs) transfer the azido-fucose onto various glycan structures on proteins and lipids.[7][11]
Experimental Workflow for Fucosylation Imaging
The general workflow for imaging fucosylation with azide probes involves metabolic labeling, click chemistry ligation, and subsequent visualization.
Caption: General experimental workflow for fucosylation imaging using azide probes.
Quantitative Data Summary
The efficiency of metabolic labeling and subsequent imaging can be influenced by several factors, including the specific azide probe used, its concentration, and the incubation time. The following tables summarize quantitative data from various studies.
Table 1: Comparison of Clickable Fucose Analogs for Glycan Labeling
| Fucose Analog | Relative Labeling Efficiency | Notes | Reference(s) |
| 6-Azido-Fucose (6-Az-Fuc) | High | Shows highly efficient incorporation into glycans. | [10] |
| 6-Alkynyl-Fucose (6-Alk-Fuc) | Moderate to High | Efficiently modifies O-Fuc glycans. | [8][10] |
| 7-Alkynyl-Fucose (7-Alk-Fuc) | Lower than 6-Alk-Fuc | Less efficient modification of O-Fuc glycans compared to 6-Alk-Fuc. | [10] |
Table 2: Typical Experimental Conditions for Metabolic Labeling
| Cell Line | Azide Probe | Concentration | Incubation Time | Analysis Method | Reference(s) |
| Jurkat | 6-Azido-Fucose | 50 µM | 3 days | Western Blot | [4] |
| Jurkat | Ac4ManNAl (for sialic acid) | 50 µM | 21 hours | Flow Cytometry | [9] |
| Neuro2A | Peracetylated 6-Az-Fuc | Not specified | Not specified | Western Blot | [10] |
| Zebrafish Embryos | GDP-FucAz | 75 pmol (microinjected) | Up to 5 days | Confocal Microscopy | [7] |
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Fucosylated Glycans in Cultured Cells
This protocol is adapted from studies using Jurkat and other cell lines.[4][9]
Materials:
-
Cell line of interest (e.g., Jurkat cells)
-
Complete cell culture medium (e.g., RPMI)
-
Peracetylated 6-azido-fucose (Ac4FucAz)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells to the desired confluency under standard conditions.
-
Prepare a stock solution of Ac4FucAz in DMSO.
-
Add the Ac4FucAz stock solution to the cell culture medium to a final concentration of 25-50 µM. For control experiments, treat cells with an equivalent volume of DMSO.
-
Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido-sugar.
-
Harvest the cells by centrifugation.
-
Wash the cells three times with ice-cold PBS to remove any unincorporated Ac4FucAz.
-
The azide-labeled cells are now ready for click chemistry ligation.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Imaging
This protocol describes the "click" reaction for labeling metabolically incorporated azides with a fluorescent alkyne probe.[1][12][13]
Materials:
-
Azide-labeled cells (from Protocol 1)
-
Alkyne-fluorophore conjugate (e.g., alkyne-TAMRA)
-
Copper(II) sulfate (CuSO4) solution (e.g., 10 mM in water)
-
Reducing agent: Sodium ascorbate solution (e.g., 5 mM in water, freshly prepared) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Copper ligand: Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (for intracellular staining)
-
Washing buffer (e.g., PBS with 1% BSA)
Procedure:
-
Fixation (optional, for fixed-cell imaging): Resuspend the washed, azide-labeled cells in fixation buffer and incubate for 15-20 minutes at room temperature. Wash the cells three times with PBS.
-
Permeabilization (optional, for intracellular imaging): Resuspend the fixed cells in permeabilization buffer and incubate for 10-15 minutes at room temperature. Wash the cells three times with PBS.
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 100 µL final reaction volume, mix the following in order:
-
Azide-labeled cells in PBS
-
Alkyne-fluorophore (final concentration typically 1-10 µM)
-
Copper ligand (e.g., TBTA, final concentration typically 100 µM)
-
CuSO4 (final concentration typically 50-100 µM)
-
Sodium ascorbate or TCEP (final concentration typically 1-5 mM)
-
Note: The final concentrations may need optimization depending on the cell type and probes used.
-
-
Incubation: Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with washing buffer to remove unreacted reagents.
-
Imaging: Resuspend the cells in an appropriate buffer for analysis by fluorescence microscopy or flow cytometry.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
SPAAC, or copper-free click chemistry, is preferred for live-cell imaging as it avoids the cytotoxicity associated with copper catalysts.[5][7]
Materials:
-
Azide-labeled live cells (from Protocol 1)
-
Cyclooctyne-fluorophore conjugate (e.g., DBCO-Cy5)
-
Cell culture medium or imaging buffer (e.g., HBSS)
Procedure:
-
Wash the azide-labeled cells (from Protocol 1, step 6) with pre-warmed culture medium or imaging buffer.
-
Prepare the staining solution by diluting the cyclooctyne-fluorophore in the appropriate buffer to the desired final concentration (typically 1-25 µM).
-
Incubate the cells with the staining solution for 15-60 minutes at 37°C, protected from light. The optimal time and concentration should be determined empirically.
-
Wash the cells three times with pre-warmed buffer to remove the unreacted probe.
-
The cells are now ready for immediate live-cell imaging by fluorescence microscopy.
Applications in Research and Drug Development
The ability to image fucosylation has significant implications for both basic research and therapeutic development.
-
Cancer Biology: Altered fucosylation is a well-established hallmark of many cancers and is often associated with metastasis and poor prognosis.[3][14][15] Fucosylation imaging can be used to identify cancer biomarkers, monitor disease progression, and assess the efficacy of anti-cancer therapies that target glycosylation pathways.[16][17][18]
-
Immunology: Fucosylated glycans, such as the sialyl Lewis X antigen, are crucial for selectin-mediated leukocyte adhesion and trafficking during inflammatory responses.[4] Imaging these structures can provide insights into immune cell function in health and disease.
-
Developmental Biology: Fucosylation plays a critical role in various developmental processes.[7] Imaging fucosylated glycans in model organisms like zebrafish can help elucidate the function of specific glycosylation events during embryogenesis.[7]
-
Drug Development: Fucosylation imaging can be employed as a screening tool to identify small molecule inhibitors of fucosyltransferases.[16][17] Such inhibitors have potential as therapeutic agents for cancer and inflammatory diseases.
Logical Relationships in Probe Selection
The choice between copper-catalyzed and copper-free click chemistry is a critical decision in the experimental design.
Caption: Decision tree for selecting the appropriate click chemistry method.
References
- 1. Glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fucosylation in cancer biology and its clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Chemical Reporter Strategy to Probe Glycoprotein Fucosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 6-Alkynyl fucose is a bioorthogonal analog for O-fucosylation of epidermal growth factor-like repeats and thrombospondin Type-1 repeats by protein O-fucosyltransferases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monitoring Dynamic Glycosylation in Vivo Using Supersensitive Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. lumiprobe.com [lumiprobe.com]
- 14. Targeting Post-Translational Modifications to Improve Combinatorial Therapies in Breast Cancer: The Role of Fucosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A fucosyltransferase inhibition assay using image-analysis and digital microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Application of Glycomics in Cancer Research - Creative Proteomics [creative-proteomics.com]
- 18. Glycomics in Drug Development - Creative Proteomics [creative-proteomics.com]
Methodological & Application
Application Notes: Visualizing Fucosylated Glycans in Live Cells with 4-Azido-n-ethyl-1,8-naphthalimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosylation, the addition of fucose to N- and O-glycans, is a crucial post-translational modification involved in a myriad of cellular processes, including cell adhesion, signaling, and immune responses. Aberrant fucosylation is a well-established hallmark of several diseases, most notably cancer, where it plays a significant role in metastasis and tumor progression. The ability to visualize and quantify changes in fucosylation in living cells is therefore a powerful tool for basic research and drug development.
This document provides a detailed protocol for the use of 4-Azido-n-ethyl-1,8-naphthalimide, a click-activated fluorescent probe, for the dynamic imaging of fucosylated glycoproteins and glycolipids in live cells. The methodology is based on a two-step labeling strategy: metabolic incorporation of an alkyne-modified fucose analog into the cellular glycans, followed by a highly specific and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction with the azide-functionalized naphthalimide probe. This reaction results in the formation of a stable, fluorescent triazole linkage, allowing for the visualization of fucosylated glycans.
Principle of the Method
The experimental workflow is comprised of two main stages:
-
Metabolic Labeling: Cells are incubated with a peracetylated fucose analog bearing an alkyne group (e.g., tetraacetylated fucosyl-alkyne). The acetyl groups enhance cell permeability, and once inside the cell, cellular esterases remove them. The de-acetylated fucosyl-alkyne is then utilized by the cell's fucosylation salvage pathway and incorporated into nascent glycans on glycoproteins and glycolipids.
-
Click Reaction and Imaging: The azide group on the this compound probe reacts specifically with the alkyne-modified fucosyl residues on the cellular glycans in the presence of a copper(I) catalyst. This "click" reaction is highly efficient and bioorthogonal, meaning it does not interfere with native biological processes. The resulting triazole product is a highly fluorescent 4-amino-1,8-naphthalimide derivative that can be visualized using standard fluorescence microscopy.
Materials and Reagents
| Reagent | Supplier | Catalog No. (Example) | Storage |
| This compound | Tocris | 5765 | -20°C |
| Tetraacetylated Fucosyl-Alkyne (FucAl) | Click Chemistry Tools | 1067 | -20°C |
| Copper(II) Sulfate (CuSO₄) | Sigma-Aldrich | 451657 | RT |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Sigma-Aldrich | 762342 | RT |
| Sodium Ascorbate | Sigma-Aldrich | A4034 | RT |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Thermo Fisher | D12345 | RT |
| Dulbecco's Phosphate-Buffered Saline (DPBS) | Thermo Fisher | 14190144 | RT |
| Cell Culture Medium (e.g., DMEM) | Thermo Fisher | 11965092 | 4°C |
| Fetal Bovine Serum (FBS) | Thermo Fisher | 26140079 | -20°C |
| Penicillin-Streptomycin | Thermo Fisher | 15140122 | -20°C |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
This compound (10 mM): Dissolve 2.66 mg of this compound (MW: 266.25 g/mol ) in 1 mL of anhydrous DMSO. Store in small aliquots at -20°C, protected from light.
-
Tetraacetylated Fucosyl-Alkyne (FucAl) (10 mM): Dissolve 3.71 mg of FucAl (MW: 371.35 g/mol ) in 1 mL of anhydrous DMSO. Store in small aliquots at -20°C.
-
Copper(II) Sulfate (CuSO₄) (20 mM): Dissolve 3.2 mg of CuSO₄ (MW: 159.61 g/mol ) in 1 mL of sterile water. Store at room temperature.
-
THPTA (100 mM): Dissolve 43.4 mg of THPTA (MW: 434.5 g/mol ) in 1 mL of sterile water. Store at room temperature.
-
Sodium Ascorbate (300 mM): Prepare fresh for each experiment. Dissolve 59.4 mg of sodium ascorbate (MW: 198.11 g/mol ) in 1 mL of sterile water.
Protocol 2: Metabolic Labeling of Live Cells
-
Plate cells in a suitable imaging dish (e.g., glass-bottom 35 mm dishes) and culture overnight to allow for adherence.
-
On the day of the experiment, aspirate the culture medium and replace it with fresh medium containing the desired concentration of FucAl. A final concentration of 25-100 µM is a good starting point.
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator to allow for metabolic incorporation of the alkyne-modified fucose.
Protocol 3: Live-Cell Click Chemistry and Imaging
-
Prepare the Click Reaction Cocktail: This should be prepared fresh immediately before use. In a microcentrifuge tube, combine the following reagents in order:
-
DPBS (to final volume)
-
This compound stock solution (to a final concentration of 10-50 µM)
-
THPTA stock solution (to a final concentration of 100 µM)
-
CuSO₄ stock solution (to a final concentration of 20 µM)
-
-
Vortex the mixture briefly.
-
Add the freshly prepared Sodium Ascorbate stock solution to a final concentration of 2 mM to initiate the reaction. Vortex briefly.
-
Cell Labeling:
-
Aspirate the culture medium from the metabolically labeled cells.
-
Wash the cells twice with warm DPBS.
-
Add the click reaction cocktail to the cells.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Aspirate the click reaction cocktail.
-
Wash the cells three times with warm DPBS.
-
Add fresh culture medium or imaging buffer to the cells.
-
-
Fluorescence Microscopy:
-
Image the cells using a fluorescence microscope equipped with a suitable filter set.
-
Excitation: ~430 nm
-
Emission: ~540 nm
-
Data Presentation
The following tables provide representative quantitative data that can be obtained from live-cell imaging experiments using this compound.
Table 1: Photophysical Properties
| Property | Value |
| Molecular Weight | 266.25 g/mol |
| Formula | C₁₄H₁₀N₄O₂ |
| Solubility | Soluble to 10 mM in DMSO |
| Storage | -20°C, protect from light |
| Excitation (post-click) | ~430 nm |
| Emission (post-click) | ~540 nm |
Table 2: Example Fluorescence Intensity Data
| Condition | Mean Fluorescence Intensity (Arbitrary Units) ± SD |
| Control (No FucAl, with probe) | 15.2 ± 3.1 |
| FucAl (50 µM) + Probe | 289.5 ± 25.7 |
| FucAl (50 µM) + Probe + Fucosylation Inhibitor | 45.8 ± 7.9 |
Visualizations
Application Notes and Protocols: 4-Azido-N-ethyl-1,8-naphthalimide for Glycoprotein and Glycolipid Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of glycoproteins and glycolipids, collectively known as glycoconjugates, is fundamental to understanding a vast array of biological processes, from cell-cell recognition and signaling to immune responses and pathogenesis. A powerful technique for elucidating the roles of these complex biomolecules is metabolic oligosaccharide engineering (MOE).[1][2][3][4] This method involves introducing chemically tagged monosaccharides into the natural biosynthetic pathways of cells.[1][2] The chemical tag, a bioorthogonal reporter, allows for the visualization and enrichment of newly synthesized glycoconjugates.[1][3]
One of the most widely used bioorthogonal reporters is the azide group (-N₃).[2] Cells are cultured with a peracetylated azido-sugar, such as N-azidoacetylmannosamine (Ac₄ManNAz), which is processed by the cellular machinery and incorporated into glycoproteins and glycolipids.[5] The azide-modified glycans can then be specifically and covalently labeled through a highly efficient and selective reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[6][7]
This document provides detailed application notes and protocols for the labeling of glycoproteins and glycolipids using this two-step strategy. While the topic is "4-Azido-N-ethyl-1,8-naphthalimide," it is important to clarify that in the predominant application of this fluorophore family for glycan labeling, the roles of the azide and alkyne are reversed. Azido-sugars are metabolically incorporated into glycans, and the subsequent detection is performed with an alkyne-functionalized fluorescent probe. Therefore, these protocols will focus on the use of 4-ethynyl-N-ethyl-1,8-naphthalimide , a click-activated fluorescent probe that reacts with azide-modified glycoconjugates, leading to a significant increase in fluorescence upon formation of a stable triazole linkage. This "turn-on" fluorescence makes it an excellent tool for imaging glycans in cells.
Data Presentation
Photophysical Properties of the Naphthalimide Probe
The key advantage of using 4-ethynyl-N-ethyl-1,8-naphthalimide is its fluorogenic nature. The probe itself is weakly fluorescent, but upon reaction with an azide-containing molecule via CuAAC, the resulting triazole product exhibits strong fluorescence.[8][9]
| Compound | Excitation Max (λ_ex) | Emission Max (λ_em) | Quantum Yield (Φ_F) | Stokes Shift | Notes |
| 4-ethynyl-N-ethyl-1,8-naphthalimide | ~370 nm[8] | ~465 nm (in Methanol)[8] | Low (non-fluorescent precursor) | ~95 nm | Fluorescence is quenched in the alkyne form. |
| Triazole Product (post-click) | ~370 nm[8] | ~465 nm (in Methanol)[8] | High (e.g., 0.83 for a similar derivative)[8] | ~95 nm | Significant fluorescence enhancement upon reaction. |
Note: Exact photophysical properties can be solvent-dependent. The data presented is based on published values for similar 1,8-naphthalimide derivatives.[8][9][10][11]
Recommended Reagent Concentrations for Labeling Experiments
| Reagent | Stock Concentration | Working Concentration | Incubation Time |
| Ac₄ManNAz | 50 mM in DMSO | 10-50 µM[12] | 1-3 days[5][12] |
| 4-ethynyl-N-ethyl-1,8-naphthalimide | 10 mM in DMSO | 20-50 µM | 30-60 minutes |
| Copper(II) Sulfate (CuSO₄) | 100 mM in H₂O | 50-100 µM[7] | 30-60 minutes |
| Copper-stabilizing Ligand (e.g., THPTA) | 50 mM in H₂O | 250-500 µM[7] | 30-60 minutes |
| Sodium Ascorbate | 100 mM in H₂O (prepare fresh) | 2.5-5 mM[7] | 30-60 minutes |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with Ac₄ManNAz
This protocol describes the incorporation of azido-sugars into the glycans of cultured mammalian cells.
Materials:
-
Mammalian cells of interest (e.g., HeLa, A549, Jurkat)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Plate cells at a density that will allow for 2-3 days of growth without reaching confluency.
-
Preparation of Ac₄ManNAz Stock Solution: Prepare a 50 mM stock solution of Ac₄ManNAz in sterile DMSO. Store at -20°C.
-
Metabolic Labeling:
-
The following day, dilute the Ac₄ManNAz stock solution into pre-warmed complete culture medium to a final concentration of 10-50 µM. A concentration of 10 µM is often sufficient and has been shown to have minimal effects on cell physiology.[12]
-
Remove the existing medium from the cells and replace it with the Ac₄ManNAz-containing medium.
-
As a negative control, culture a separate plate of cells in medium containing the same concentration of DMSO without Ac₄ManNAz.
-
-
Incubation: Incubate the cells for 1-3 days under standard cell culture conditions (e.g., 37°C, 5% CO₂). The optimal incubation time may vary depending on the cell type and proliferation rate.
-
Harvesting/Fixation: After the incubation period, the cells are ready for the click chemistry reaction. Proceed to Protocol 2.
Protocol 2: Fluorescent Labeling of Azide-Modified Glycans via CuAAC
This protocol details the "click" reaction to label the azide-modified glycans with 4-ethynyl-N-ethyl-1,8-naphthalimide.
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
4-ethynyl-N-ethyl-1,8-naphthalimide
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or another suitable Cu(I)-stabilizing ligand
-
Sodium Ascorbate
-
PBS
-
4% Paraformaldehyde (PFA) in PBS (for fixed-cell imaging)
-
0.1% Triton X-100 in PBS (for permeabilization, optional)
Procedure:
-
Preparation of Click Chemistry Reagents:
-
Prepare a 10 mM stock solution of 4-ethynyl-N-ethyl-1,8-naphthalimide in DMSO.
-
Prepare a 100 mM stock solution of CuSO₄ in sterile water.
-
Prepare a 50 mM stock solution of THPTA ligand in sterile water.
-
Important: Prepare a 100 mM stock solution of Sodium Ascorbate in sterile water immediately before use, as it is prone to oxidation.
-
-
Cell Preparation:
-
Wash the metabolically labeled cells twice with cold PBS.
-
For live-cell imaging: Proceed directly to step 3.
-
For fixed-cell imaging: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. Wash three times with PBS. If intracellular labeling is desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes, followed by three washes with PBS.
-
-
Click Reaction:
-
Prepare the "click cocktail" immediately before use. For a 1 mL reaction volume, add the reagents in the following order, vortexing gently after each addition:
-
To 950 µL of PBS, add:
-
2 µL of 50 mM THPTA (final concentration: 100 µM)
-
1 µL of 100 mM CuSO₄ (final concentration: 100 µM)
-
5 µL of 10 mM 4-ethynyl-N-ethyl-1,8-naphthalimide (final concentration: 50 µM)
-
25 µL of freshly prepared 100 mM Sodium Ascorbate (final concentration: 2.5 mM)
-
-
Remove the PBS from the cells and add the click cocktail.
-
-
Incubation: Incubate the cells for 30-60 minutes at room temperature, protected from light.
-
Washing: Remove the click cocktail and wash the cells three to five times with PBS to remove unreacted reagents.
-
Imaging: The cells are now ready for imaging by fluorescence microscopy (Protocol 3) or analysis by flow cytometry (Protocol 4).
Protocol 3: Fluorescence Microscopy
Procedure:
-
After the final wash in Protocol 2, add fresh PBS or imaging medium to the cells.
-
If desired, stain the nuclei with a suitable counterstain (e.g., DAPI).
-
Image the cells using a fluorescence microscope equipped with appropriate filters for the naphthalimide fluorophore (e.g., excitation ~370 nm, emission ~465 nm).
-
Acquire images of both the labeled cells and the negative control cells (no Ac₄ManNAz) using identical settings to assess the specificity of the labeling.
Protocol 4: Flow Cytometry
Procedure:
-
After the final wash in Protocol 2, detach adherent cells using a non-enzymatic cell dissociation solution. Suspension cells can be processed directly.
-
Resuspend the cells in flow cytometry staining buffer (e.g., PBS with 1% BSA).
-
Analyze the cell suspension using a flow cytometer with an excitation laser and emission filter appropriate for the naphthalimide fluorophore.
-
Use the negative control cells (no Ac₄ManNAz) to set the background fluorescence gate.
-
Quantify the fluorescence intensity of the labeled cell population.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No/weak fluorescent signal | Inefficient metabolic labeling. | Increase Ac₄ManNAz concentration or incubation time. Ensure cell viability is not compromised. |
| Inefficient click reaction. | Prepare Sodium Ascorbate solution fresh. Ensure the correct order of addition for the click cocktail. Optimize reagent concentrations. | |
| Low abundance of target glycans. | The cell type may not express high levels of the glycans being labeled. Try a different cell line or a different azido-sugar. | |
| High background fluorescence | Non-specific binding of the probe. | Increase the number and duration of wash steps after the click reaction. |
| Autofluorescence. | Use appropriate controls to gate out autofluorescence during flow cytometry. For microscopy, use appropriate filters and background subtraction. | |
| Cell death/toxicity | High concentration of Ac₄ManNAz. | Reduce the concentration of Ac₄ManNAz to the lowest effective level (e.g., 10 µM).[12] |
| Copper toxicity in the click reaction. | Ensure the use of a copper-stabilizing ligand (e.g., THPTA). Minimize the incubation time of the click reaction. Perform the reaction on ice for live cells.[13] |
Visualizations
Experimental Workflow for Glycoprotein/Glycolipid Labeling
Caption: Workflow for labeling and analysis of glycoconjugates.
Bioorthogonal Labeling Pathway
Caption: Bioorthogonal labeling of glycans using click chemistry.
References
- 1. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Flow Cytometry Controls - FluoroFinder [fluorofinder.com]
- 13. biorxiv.org [biorxiv.org]
A Step-by-Step Guide to Copper-Catalyzed Click Chemistry with 4-Azido-n-ethyl-1,8-naphthalimide
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide to performing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions using the fluorescent probe 4-Azido-n-ethyl-1,8-naphthalimide. This versatile "click chemistry" reaction enables the efficient and specific labeling of alkyne-modified biomolecules, nanoparticles, and other materials for a wide range of applications in diagnostics, drug delivery, and cellular imaging.
Introduction
The copper(I)-catalyzed reaction between an azide and a terminal alkyne to form a stable 1,4-disubstituted-1,2,3-triazole is a cornerstone of click chemistry. Its high efficiency, selectivity, and biocompatibility have made it an invaluable tool in chemical biology and materials science. This compound is a particularly useful reagent in this context due to the inherent fluorescence of the naphthalimide core, which allows for direct visualization and quantification of the labeled species. Upon successful click reaction, the resulting triazole-naphthalimide conjugate exhibits distinct photophysical properties, making it a powerful tool for fluorescent labeling.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound and its subsequent copper-catalyzed click reaction with a model alkyne, phenylacetylene.
| Compound | Parameter | Value | Reference |
| 4-Amino-N-ethyl-1,8-naphthalimide | Yield | High | [1] |
| This compound | Yield | Good to Excellent | Adapted from[1] |
| 4-(4-phenyl-1,2,3-triazol-1-yl)-N-ethyl-1,8-naphthalimide | Yield | 73-92% | [2] |
| Compound | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Solvent | Reference |
| 4-Phenyl-1,8-naphthalimide | 350 | - | 0.12 | Ethanol | [3] |
| 4-Phenoxy-N-methyl-1,8-naphthalimide | - | - | High in non-polar solvents | Various | [4] |
| Naphthalimide Derivatives | - | - | 0.01 to 0.87 | Various | [5] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of similar 4-amino-1,8-naphthalimide derivatives.
Step 1: Synthesis of 4-Amino-N-ethyl-1,8-naphthalimide
-
In a round-bottom flask, dissolve 4-bromo-1,8-naphthalic anhydride in a suitable solvent such as ethanol.
-
Add an excess of ethylamine to the solution.
-
Reflux the mixture for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 4-bromo-N-ethyl-1,8-naphthalimide.
-
The 4-bromo derivative is then reacted with a source of ammonia (e.g., in a sealed tube with aqueous ammonia at elevated temperature) or via a more modern catalytic amination method to yield 4-amino-N-ethyl-1,8-naphthalimide.
Step 2: Diazotization and Azidation
-
Dissolve the 4-amino-N-ethyl-1,8-naphthalimide in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to stir at 0-5 °C for 1 hour and then warm to room temperature.
-
The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.
Copper-Catalyzed Click Chemistry with Phenylacetylene
This protocol describes a general procedure for the CuAAC reaction between this compound and phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water, or DMF)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biological applications)
Procedure:
-
In a reaction vial, dissolve this compound (1 equivalent) and phenylacetylene (1.1 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water. If using a ligand, pre-mix the CuSO₄ solution with THPTA (0.1 equivalents).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate (or copper/ligand) solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reaction times typically range from 1 to 24 hours.
-
Upon completion, the reaction mixture can be diluted with water and the product extracted with an organic solvent like ethyl acetate.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product, 4-(4-phenyl-1,2,3-triazol-1-yl)-N-ethyl-1,8-naphthalimide, can be purified by column chromatography on silica gel.
Mandatory Visualizations
References
- 1. Synthesis and Evaluation of 1,8‐Disubstituted‐Cyclam/Naphthalimide Conjugates as Probes for Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Photophysical Properties of Some Naphthalimide Derivatives [mdpi.com]
Application of 4-Azido-N-ethyl-1,8-naphthalimide Derivatives in Flow Cytometry for Glycan Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The study of glycosylation, a critical post-translational modification, is paramount in understanding cellular processes, disease progression, and therapeutic responses. Fucosylation, the addition of fucose to glycans, is particularly implicated in cell-cell recognition, signaling, and cancer metastasis. Flow cytometry provides a high-throughput platform to quantify changes in cell surface fucosylation. This document details the application of naphthalimide-based fluorescent probes in conjunction with metabolic labeling and click chemistry to detect and quantify fucosylated glycans on a cellular level.
While the query specified 4-azido-N-ethyl-1,8-naphthalimide, it is important to clarify its role. In this application, the azide moiety is typically introduced into cellular glycans via an azide-modified sugar, such as 6-azidofucose. The fluorescent signal is then generated by a "click" reaction with an alkyne-containing fluorophore. A key example of such a fluorophore is 4-ethynyl-N-ethyl-1,8-naphthalimide , which becomes highly fluorescent upon reaction with the azide-labeled glycans.[1] This method allows for the dynamic imaging and quantification of glycan fucosylation.[1][2]
Principle of the Assay
The detection of fucosylated glycans using this method is a two-step process:
-
Metabolic Labeling: Cells are cultured in the presence of an azide-modified fucose analog (e.g., peracetylated 6-azidofucose). This sugar is processed through the fucose salvage pathway and incorporated into newly synthesized glycans.[1][3] The azide group serves as a bio-orthogonal handle for subsequent detection.
-
Click Chemistry Reaction and Detection: The azide-labeled cells are then treated with an alkyne-containing fluorescent probe, such as 4-ethynyl-N-ethyl-1,8-naphthalimide. In the presence of a copper(I) catalyst, a stable triazole linkage is formed between the azide and the alkyne, covalently attaching the fluorescent naphthalimide dye to the fucosylated glycans.[1] The resulting fluorescence intensity, which is proportional to the amount of incorporated azido-fucose, can be quantified by flow cytometry.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biological pathway for metabolic labeling and the subsequent experimental workflow for fluorescent detection.
Caption: Metabolic incorporation of 6-azidofucose into glycoproteins via the fucose salvage pathway.
Caption: Step-by-step workflow for labeling and analyzing fucosylated glycans by flow cytometry.
Experimental Protocols
This section provides detailed protocols for the metabolic labeling of cells with 6-azidofucose and subsequent detection using a click chemistry reaction with 4-ethynyl-N-ethyl-1,8-naphthalimide for flow cytometry analysis.
Materials Required
-
Cells of interest and appropriate culture medium
-
Peracetylated 6-azidofucose (Ac4FucAz)
-
4-ethynyl-N-ethyl-1,8-naphthalimide
-
Phosphate-buffered saline (PBS)
-
1% Bovine serum albumin (BSA) in PBS
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., saponin-based buffer)
-
Click chemistry reaction buffer components:
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
-
Flow cytometry tubes
-
Flow cytometer
Protocol 1: Metabolic Labeling of Cells
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.
-
Preparation of Labeling Medium: Prepare the cell culture medium containing the desired final concentration of peracetylated 6-azidofucose. A typical starting concentration is 50-100 µM.
-
Incubation: Remove the existing medium from the cells and replace it with the labeling medium. Incubate the cells for 24-72 hours under standard culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time will depend on the cell type and proliferation rate.
-
Harvesting: Harvest the cells using a non-enzymatic cell dissociation solution or by gentle scraping.
-
Washing: Wash the cells twice with 1% BSA in PBS to remove any unincorporated azido-sugar. Centrifuge at 300 x g for 5 minutes between washes.
Protocol 2: Click Chemistry Reaction and Flow Cytometry
This protocol is adapted from established click chemistry-based flow cytometry assays.[4][5][6]
-
Fixation: Resuspend the washed cell pellet in 100 µL of fixative solution and incubate for 15 minutes at room temperature, protected from light.
-
Washing: Add 1 mL of 1% BSA in PBS, centrifuge the cells at 300 x g for 5 minutes, and discard the supernatant.
-
Permeabilization: Resuspend the fixed cells in 100 µL of permeabilization buffer and incubate for 15 minutes at room temperature.
-
Preparation of Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For each sample, mix the following in order:
-
PBS
-
4-ethynyl-N-ethyl-1,8-naphthalimide (from a stock solution in DMSO, final concentration typically 1-5 µM)
-
Copper(II) sulfate (from a stock solution, final concentration typically 1-2 mM)
-
Reducing agent (e.g., sodium ascorbate, added fresh, final concentration typically 10-20 mM)
-
-
Click Reaction: Add the freshly prepared click reaction cocktail to the permeabilized cells. Incubate for 30 minutes at room temperature, protected from light.
-
Washing: Wash the cells once with 1 mL of permeabilization buffer. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 500 µL of PBS for flow cytometry analysis.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for detecting the naphthalimide fluorescence (excitation ~400-450 nm, emission ~500-550 nm).
Data Presentation
The following tables summarize the key quantitative parameters for the experimental protocols.
Table 1: Metabolic Labeling Parameters
| Parameter | Recommended Range | Notes |
| Cell Seeding Density | Cell-type dependent | Aim for 70-80% confluency at harvest |
| Peracetylated 6-azidofucose Conc. | 25 - 200 µM | Titrate for optimal signal-to-noise ratio |
| Incubation Time | 24 - 72 hours | Dependent on cell cycle and glycan turnover |
Table 2: Click Chemistry and Flow Cytometry Parameters
| Parameter | Concentration/Time | Notes |
| Fixation Time | 15 minutes | |
| Permeabilization Time | 15 minutes | |
| 4-ethynyl-N-ethyl-1,8-naphthalimide | 1 - 5 µM | Titrate for optimal staining |
| Copper(II) Sulfate | 1 - 2 mM | |
| Reducing Agent | 10 - 20 mM | Prepare fresh |
| Click Reaction Incubation | 30 minutes | Protect from light |
| Excitation Wavelength | ~400 - 450 nm | |
| Emission Wavelength | ~500 - 550 nm |
Troubleshooting and Considerations
-
High Background: Incomplete washing after metabolic labeling or the click reaction can lead to high background fluorescence. Ensure thorough washing steps.
-
Low Signal: The concentration of the azido-sugar or the incubation time may be insufficient. Optimize these parameters for your cell type. The efficiency of the click reaction can also be a factor; ensure the reducing agent is fresh.
-
Cell Viability: High concentrations of the azido-sugar may be toxic to some cell lines.[3] Perform a viability assay to determine the optimal non-toxic concentration.
-
Controls: It is essential to include proper controls:
-
Unlabeled cells (no azido-sugar) subjected to the click reaction to determine background fluorescence.
-
Labeled cells (with azido-sugar) without the click reaction to ensure there is no inherent fluorescence from the incorporated sugar.
-
Conclusion
The combination of metabolic labeling with an azide-modified fucose analog and subsequent click chemistry with an alkyne-functionalized naphthalimide dye provides a robust and specific method for quantifying cellular fucosylation by flow cytometry. This technique is a valuable tool for researchers in various fields, including cancer biology, immunology, and developmental biology, enabling the high-throughput analysis of changes in this critical glycosylation event.
References
- 1. Glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Labeling of Fucosylated Glycans in Developing Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Chemical Reporter Strategy to Probe Glycoprotein Fucosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.pasteur.fr [research.pasteur.fr]
- 5. Click-iT EdU Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 6. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - DK [thermofisher.com]
Application Notes and Protocols for the Preparation of 4-Azido-n-ethyl-1,8-naphthalimide Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the preparation, handling, and storage of stock solutions of 4-Azido-n-ethyl-1,8-naphthalimide, a fluorescent probe commonly utilized in bioconjugation and imaging studies via click chemistry. Adherence to these guidelines is crucial for ensuring the integrity of the compound and obtaining reproducible experimental results, while also maintaining laboratory safety.
Introduction
This compound is a versatile chemical tool characterized by its fluorescent properties and the presence of an azide functional group.[1] This azide moiety allows for its participation in highly specific and efficient copper-catalyzed or copper-free "click" chemistry reactions, enabling the labeling and visualization of biomolecules.[1] A primary application of this probe is in the dynamic imaging of fucosylation in glycoproteins and glycolipids within cellular systems.[2][3][4] Proper preparation of a stable and accurately concentrated stock solution is the first and a critical step for any downstream application.
Physicochemical Properties and Storage
A summary of the key properties of this compound is presented in the table below. It is imperative to use the batch-specific molecular weight provided on the product's certificate of analysis for precise calculations.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₀N₄O₂ | [2] |
| Molecular Weight (M.Wt) | 266.25 g/mol | [2][5][6][7] |
| Appearance | Solid | |
| Purity | ≥95% | [2][3] |
| Solubility | Soluble to 10 mM in DMSO (with gentle warming), Soluble to 100 mM in THF | [2][5] |
| Storage of Solid | Store at -20°C | [2][4][5] |
Safety Precautions for Handling Azide Compounds
Organic azides are energetic compounds and must be handled with care. The following safety protocols are mandatory:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (nitrile gloves are suitable for small quantities).
-
Ventilation: Handle the solid compound and prepare solutions in a certified chemical fume hood.
-
Avoid Incompatibilities:
-
Do not mix with strong acids, as this can generate highly toxic and explosive hydrazoic acid.[2]
-
Avoid contact with heavy metals and their salts (e.g., copper, lead), as this can form highly shock-sensitive and explosive metal azides.[1] Use plastic or glass spatulas and containers.
-
Do not use halogenated solvents like dichloromethane or chloroform, as they can form explosive di- and tri-azidomethane.[2][3]
-
-
Storage of Azides: Store azide compounds below room temperature and away from light, heat, and shock.[2][4][8]
-
Waste Disposal: Dispose of all azide-containing waste, including dilute solutions, through your institution's hazardous waste program. Never pour azide solutions down the drain, as they can react with metal pipes to form explosive deposits.[1]
Experimental Protocol for Stock Solution Preparation
This protocol details the preparation of a 10 mM stock solution in dimethyl sulfoxide (DMSO).
Materials and Equipment
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes or glass vials with PTFE-lined caps
-
Calibrated analytical balance
-
Plastic or glass spatula
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Water bath or heat block set to 37°C (optional)
Workflow Diagram
Caption: Workflow for preparing this compound stock solution.
Step-by-Step Procedure
-
Equilibrate: Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, carefully weigh out the desired amount of the compound using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.66 mg of this compound (using M.Wt = 266.25 g/mol ).
-
Solvent Addition: Transfer the weighed solid to a sterile, amber vial. Add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Dissolution:
-
Cap the vial securely and vortex thoroughly until the solid is completely dissolved.
-
If dissolution is slow, gentle warming to 37°C or brief sonication in an ultrasonic bath can aid the process.[6] Visually inspect the solution against a light source to ensure no solid particles remain.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes.[6]
-
Store the aliquots protected from light. For short-term storage (up to 1 month), -20°C is suitable. For long-term storage (up to 6 months), store at -80°C.[6]
-
Stock Solution Preparation Table
The following table provides the required mass of this compound to prepare stock solutions of common concentrations. These calculations are based on a molecular weight of 266.25 g/mol .
| Desired Stock Concentration (mM) | Mass for 1 mL of Stock Solution (mg) | Mass for 5 mL of Stock Solution (mg) | Mass for 10 mL of Stock Solution (mg) |
| 1 | 0.266 | 1.33 | 2.66 |
| 5 | 1.33 | 6.65 | 13.31 |
| 10 | 2.66 | 13.31 | 26.62 |
| 20 | 5.32 | 26.62 | 53.25 |
Logical Diagram for Safe Handling and Preparation
References
- 1. chemistry.unm.edu [chemistry.unm.edu]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. ucd.ie [ucd.ie]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. This compound (CAS 912921-27-8): R&D Systems [rndsystems.com]
- 6. glpbio.com [glpbio.com]
- 7. bio-fount.com [bio-fount.com]
- 8. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
Application Notes & Protocols: Fluorescence Microscopy with Naphthalimide Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction to Naphthalimide Probes
The 1,8-naphthalimide scaffold is a versatile and robust fluorophore widely employed in the development of fluorescent probes for bioimaging.[1][2] These probes are characterized by several advantageous photophysical properties, including high fluorescence quantum yields, good photostability, large Stokes shifts, and tunable emission spectra.[1][3] Their synthetic tractability allows for facile modification, enabling the design of probes that can selectively detect a wide range of biological analytes and environmental parameters within living cells.[4][5]
Naphthalimide-based probes are frequently designed as "turn-on" or ratiometric sensors.[6][7] Many operate via mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET), which are modulated by interaction with the target analyte.[8][9] This allows for the sensitive and specific visualization of ions, molecules, enzymatic activity, and changes in the cellular microenvironment, making them invaluable tools in cell biology and drug discovery.[5][6]
Key Applications & Quantitative Data
Naphthalimide probes have been successfully applied to visualize a variety of cellular components and processes. Below is a summary of their performance in several key application areas.
Detection of Metal Ions
Naphthalimide probes can be engineered with specific chelating moieties to detect physiologically and environmentally important metal ions.
Table 1: Performance of Naphthalimide Probes for Metal Ion Detection
| Probe Name | Target Ion | Excitation (λex) | Emission (λem) | Limit of Detection (LOD) | Key Features & Cell Line |
|---|---|---|---|---|---|
| NADP | Hg²⁺ | 400 nm | 518 nm | 13 nM | "Turn-on" fluorescence; Applied in RAW264.7 cells and zebrafish.[10][11][12] |
| MNP | Fe³⁺ | ~370 nm | ~510 nm | 65.2 nM | "Turn-on" PET-based probe; Lysosomal tracking in HeLa cells.[9] |
| Probe 1 | Au³⁺ | Not specified | Not specified | 50 nM | Fast response in aqueous media.[13] |
| NIML | Hg²⁺ | Not specified | Not specified | Not specified | Good water solubility; "Turn-on" response; Used in cells and zebrafish.[7] |
| Unnamed | Hg²⁺ | Not specified | 560 nm | 19.5 nM | Fluorescence quenching mechanism; Used in cells and zebrafish.[14] |
Sensing of Cellular Microenvironment
Probes sensitive to viscosity and pH are crucial for studying cellular homeostasis and disease states. Many naphthalimide derivatives function as molecular rotors, where their fluorescence is dependent on the rotational freedom of parts of the molecule, which is restricted in viscous environments.[15][16]
Table 2: Performance of Naphthalimide Probes for Microenvironment Sensing
| Probe Name | Target Parameter | Excitation (λex) | Emission (λem) | Analyte Range | Key Features & Cell Line |
|---|---|---|---|---|---|
| Nap-Cy | Viscosity & ONOO⁻ | Not specified | Near-IR | 1.0 - 1410 cP | Dual-function probe for lysosomes; Used in SH-SY5Y cells and zebrafish.[17] |
| AINP | Viscosity & pH | Not specified | Not specified | Viscosity sensitivity of ~0.37 | Molecular rotor with AIE character; Used in A549 and L929 cells.[18] |
| Probe 3 | Viscosity & pH | 400 nm | 530 nm | pH 4-12 | Water-soluble TICT-based molecular rotor.[15][19] |
| HP-NAP | Polarity & Viscosity | ~380-420 nm | ~480-580 nm | Varies | Exhibits Twisted Intramolecular Charge Transfer (TICT) in polar solvents.[20] |
Detection of Enzymes and Reactive Species
These probes are designed with specific recognition sites that are cleaved or modified by target enzymes or reactive species, leading to a change in fluorescence.
Table 3: Performance of Naphthalimide Probes for Enzymes and Reactive Species
| Probe Name | Target Analyte | Excitation (λex) | Emission (λem) | Limit of Detection (LOD) | Key Features & Cell Line |
|---|---|---|---|---|---|
| Ac-DEVD-PABC-Naph | Caspase-3 | 402 nm | 475 nm -> 535 nm | Not specified | Ratiometric response upon enzymatic cleavage.[6][21][22] |
| NP-H₂S | Hydrogen Sulfide (H₂S) | Two-Photon (TP) | Not specified | 18.8 nM | TP probe with 258-fold intensity enhancement; Used in cells and inflamed tissue.[23] |
| HeckGal | β-Galactosidase (Senescence) | 488 nm (1P), 950 nm (2P) | Not specified | Not specified | Two-photon probe for tracking cellular senescence in SK-Mel-103 and 4T1 cells.[24][25] |
| Glu-MDA | γ-Glutamyl Transpeptidase (GGT) | 450 nm | Not specified | 0.044 U/L | Rapid response probe for detecting GGT in tumor cells.[5] |
Signaling and Workflow Diagrams
Visualizing the mechanism of probe activation and the experimental workflow is essential for understanding and applying these tools.
Probe Activation Mechanisms
Many "turn-on" naphthalimide probes operate on a Photoinduced Electron Transfer (PET) mechanism. In the "OFF" state, an electron-rich recognition unit quenches the fluorescence of the naphthalimide fluorophore. Binding of the target analyte inhibits this PET process, restoring fluorescence to the "ON" state.
References
- 1. 1,8-Naphthalimide derivative dyes targeting live cell mitochondria with large stokes shift - PMC [pmc.ncbi.nlm.nih.gov]
- 2. recent-advances-in-1-8-naphthalimide-based-small-molecule-fluorescent-probes-for-organelles-imaging-and-tracking-in-living-cells - Ask this paper | Bohrium [bohrium.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Utilising a 1,8-naphthalimide probe for the ratiometric fluorescent visualisation of caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel water-soluble naphthalimide-based turn-on fluorescent probe for mercury ion detection in living cells and zebrafish - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. A novel dual-capability naphthalimide-based fluorescent probe for Fe 3+ ion detection and lysosomal tracking in living cells - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03688F [pubs.rsc.org]
- 10. A Naphthalimide-Based Fluorescent Probe for the Detection and Imaging of Mercury Ions in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Naphthalimide‐Based Fluorescent Probe for the Detection and Imaging of Mercury Ions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Naphthalimide derived fluorescent probes with turn-on response for Au(3+) and the application for biological visualization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Naphthalimide-based fluorescent probe for Hg2+ detection and imaging in living cells and zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Novel Fluorescent Probe for Determination of pH and Viscosity Based on a Highly Water-Soluble 1,8-Naphthalimide Rotor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. A bifunctional naphthalimide-based fluorescent probe for imaging lysosomal peroxynitrite and viscosity in living cells and zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Aminoindole and naphthalimide based charge transfer fluorescent probes for pH sensing and live cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Utilising a 1,8-naphthalimide probe for the ratiometric fluorescent visualisation of caspase-3 [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. Naphthalimide-based a highly selective two-photon fluorescent probe for imaging of hydrogen sulfide in living cells and inflamed tissue of mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. A Two-Photon Probe Based on Naphthalimide-Styrene Fluorophore for the In Vivo Tracking of Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Staudinger Ligation for Peptide Synthesis using 4-Azido-n-ethyl-1,8-naphthalimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Staudinger ligation is a powerful and versatile chemoselective reaction for the formation of an amide bond, a cornerstone of peptide and protein chemistry. This method offers a significant advantage over other ligation techniques by not requiring a specific amino acid, such as cysteine, at the ligation site. The traceless version of the Staudinger ligation is particularly valuable as it leaves no residual atoms from the phosphine reagent in the final peptide product. This allows for the seamless connection of peptide fragments, enabling the synthesis of large and complex proteins.
This document provides detailed application notes and protocols for performing a Staudinger ligation to synthesize peptides, with a specific focus on incorporating a fluorescent label using 4-Azido-n-ethyl-1,8-naphthalimide. This fluorescent probe allows for the tracking and visualization of the resulting peptide, which is highly beneficial in various research and drug development applications, including cellular imaging and binding assays. While a specific protocol for the direct use of this compound as an N-terminal peptide azide in a Staudinger ligation is not extensively documented in publicly available literature, this guide provides a comprehensive, generalized protocol based on established principles of peptide synthesis and Staudinger ligation chemistry.
Principle of the Traceless Staudinger Ligation
The traceless Staudinger ligation involves the reaction between a peptide fragment with a C-terminal phosphinothioester and another peptide fragment bearing an N-terminal azide. The reaction proceeds through the formation of an aza-ylide intermediate, which then undergoes an intramolecular S- to N-acyl transfer to form a stable amide bond, releasing the phosphine oxide byproduct.
Core Reagents
-
Peptide-C-terminal phosphinothioester: A peptide fragment where the C-terminal carboxylic acid is converted to a phosphinothioester. (Diphenylphosphino)methanethiol is a commonly used and effective reagent for this purpose[1].
-
Peptide-N-terminal-4-Azido-n-ethyl-1,8-naphthalimide: A peptide fragment with the fluorescent probe, this compound, attached to its N-terminus. This can be synthesized by coupling this compound to the N-terminus of a resin-bound peptide during solid-phase peptide synthesis (SPPS).
Experimental Protocols
Protocol 1: Synthesis of Peptide-C-terminal Phosphinothioester
This protocol describes the synthesis of a peptide with a C-terminal phosphinothioester using Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
(Diphenylphosphino)methanethiol
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Piperidine
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
Procedure:
-
Peptide Synthesis: Assemble the desired peptide sequence on Rink Amide resin using standard Fmoc-SPPS.
-
Phosphinothioester Coupling:
-
Swell the resin-bound peptide in DMF.
-
Prepare a solution of (Diphenylphosphino)methanethiol (3 equivalents) and HBTU (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and vortex.
-
Add the activation mixture to the resin and shake for 4-6 hours at room temperature.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Treat the resin with TFA cleavage cocktail for 2-3 hours to cleave the peptide and remove side-chain protecting groups.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Lyophilize the crude peptide-phosphinothioester.
-
-
Purification: Purify the crude peptide-phosphinothioester by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the product by mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.
Protocol 2: Synthesis of Peptide-N-terminal-4-Azido-n-ethyl-1,8-naphthalimide
This protocol describes the on-resin N-terminal labeling of a peptide with this compound.
Materials:
-
Resin-bound peptide with a free N-terminus
-
This compound
-
Coupling reagents (e.g., HATU, HOBt)
-
DIPEA
-
DMF, DCM
-
TFA cleavage cocktail
Procedure:
-
Peptide Synthesis: Synthesize the peptide on a suitable resin using Fmoc-SPPS, leaving the N-terminal Fmoc group intact.
-
N-terminal Deprotection: Remove the N-terminal Fmoc group with a solution of 20% piperidine in DMF. Wash the resin extensively.
-
Coupling of the Azide:
-
Dissolve this compound (2 equivalents), HATU (1.95 equivalents), and HOBt (2 equivalents) in DMF.
-
Add DIPEA (4 equivalents) and add the mixture to the resin.
-
Shake the reaction for 12-24 hours at room temperature. Monitor the coupling reaction using a qualitative method like the Kaiser test.
-
-
Cleavage and Deprotection: Cleave the labeled peptide from the resin and remove side-chain protecting groups using a TFA cleavage cocktail.
-
Purification and Characterization: Purify the crude fluorescently labeled peptide by RP-HPLC and characterize by mass spectrometry and analytical RP-HPLC.
Protocol 3: Staudinger Ligation of Peptide Fragments
This protocol outlines the ligation of the two synthesized peptide fragments.
Materials:
-
Purified Peptide-C-terminal phosphinothioester
-
Purified Peptide-N-terminal-4-Azido-n-ethyl-1,8-naphthalimide
-
Anhydrous, degassed solvent (e.g., a mixture of THF/water or DMF)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve equimolar amounts of the Peptide-C-terminal phosphinothioester and the Peptide-N-terminal-4-Azido-n-ethyl-1,8-naphthalimide in the chosen solvent system (e.g., THF:water 3:1). The final concentration of each peptide is typically in the range of 1-10 mM.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by RP-HPLC and mass spectrometry. Reaction times can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure.
-
Purification: Purify the final ligated peptide by RP-HPLC.
-
Characterization: Confirm the identity, purity, and fluorescent properties of the final product using mass spectrometry, analytical RP-HPLC, and fluorescence spectroscopy.
Data Presentation
Quantitative data for Staudinger ligations can vary depending on the specific peptide sequences and reaction conditions. Below are tables summarizing typical data that should be collected and can be expected based on literature for similar reactions.
Table 1: Summary of Peptide Synthesis and Purification
| Peptide Fragment | Synthesis Method | Purification Method | Purity (%) | Expected Mass (Da) | Observed Mass (Da) |
| Peptide-phosphinothioester | Fmoc-SPPS | RP-HPLC | >95 | Calculated | ESI-MS |
| Peptide-azide | Fmoc-SPPS | RP-HPLC | >95 | Calculated | ESI-MS |
Table 2: Staudinger Ligation Reaction Parameters and Outcomes
| Parameter | Condition |
| Solvent System | THF/H₂O (3:1) |
| Reactant Concentration | 5 mM each |
| Temperature | Room Temperature |
| Reaction Time | 12 hours |
| Outcome | |
| Ligation Product Yield (%) | 70-90% (typical) |
| Purity after Purification (%) | >98% |
| Expected Mass (Da) | Calculated |
| Observed Mass (Da) | ESI-MS |
Note: The yields are representative and can be influenced by the steric hindrance of the amino acids at the ligation junction. Non-glycyl couplings may sometimes result in lower yields due to a competing aza-Wittig reaction[2].
Mandatory Visualizations
Caption: Mechanism of the Traceless Staudinger Ligation.
Caption: Experimental Workflow for Peptide Synthesis via Staudinger Ligation.
Conclusion
The Staudinger ligation is a robust and reliable method for the synthesis of complex peptides. The incorporation of fluorescent probes like this compound via this ligation strategy provides a powerful tool for researchers in various fields. The detailed protocols and guidelines presented here offer a solid foundation for the successful implementation of this technique in the laboratory. While the specific reaction between a peptide-C-terminal phosphinothioester and a peptide-N-terminal-4-Azido-n-ethyl-1,8-naphthalimide may require optimization, the general principles outlined in this document will be instrumental in achieving the desired fluorescently labeled peptide products.
References
Application Notes and Protocols for Labeling Cell Surface Glycans with 4-Azido-n-ethyl-1,8-naphthalimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of cell surface glycans, collectively known as the glycocalyx, is crucial for understanding a myriad of biological processes, including cell-cell recognition, signaling, and immune responses. Alterations in glycosylation patterns are often associated with disease states, such as cancer, making the analysis of cell surface glycans a significant area of research in diagnostics and therapeutics. This document provides detailed application notes and protocols for the fluorescent labeling of cell surface glycans using the click-activated probe, 4-Azido-n-ethyl-1,8-naphthalimide. This method offers a powerful tool for the dynamic imaging and analysis of glycans in living cells.[1]
The labeling strategy is a two-step process.[2][3] First, cells are metabolically engineered to incorporate an azide-modified sugar into their cell surface glycans. This is typically achieved by incubating the cells with a peracetylated azido-sugar, such as N-azidoacetylmannosamine (Ac4ManNAz), which is a precursor for sialic acid biosynthesis.[2][4] The peracetylated form enhances cell permeability. Once inside the cell, the acetyl groups are removed, and the azido-sugar is metabolized and integrated into the glycan structures of glycoproteins and glycolipids, displaying the azide group on the cell surface.
The second step involves the covalent attachment of a fluorescent reporter molecule to the azide-modified glycans via a bioorthogonal "click chemistry" reaction.[3] this compound serves as a click-activated fluorescent probe. Although its name contains "azido," in the context of click chemistry for labeling azido-modified sugars, the complementary alkyne-functionalized version of the naphthalimide would be used. For the purpose of these notes, we will refer to the alkyne-functionalized probe as 4-Ethynyl-N-ethyl-1,8-naphthalimide for reaction with the azide-modified glycans. This probe enables the visualization of fucosylated glycoproteins and glycolipids.[1][5][6] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction that proceeds readily under physiological conditions, allowing for the labeling of live cells.
Key Applications
-
Visualization of Glycans: Enables high-resolution imaging of cell surface glycan distribution and dynamics using fluorescence microscopy.
-
Flow Cytometry Analysis: Allows for the quantification of glycan expression levels on different cell populations.
-
High-Throughput Screening: The robust and efficient nature of the labeling makes it suitable for screening compound libraries that may alter glycan biosynthesis in drug discovery.[7]
-
Monitoring Glycosylation Changes: Provides a method to study changes in glycosylation patterns during cellular processes such as differentiation, disease progression, or in response to therapeutic agents.[3]
Data Presentation
The following tables provide an example of how to structure quantitative data obtained from experiments using 4-Ethynyl-N-ethyl-1,8-naphthalimide for cell surface glycan labeling.
Table 1: Optimal Concentration of Ac4ManNAz for Metabolic Labeling
| Cell Line | Ac4ManNAz Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Cell Viability (%) |
| Jurkat | 0 (Control) | 50 | 5 | 99 |
| Jurkat | 10 | 850 | 45 | 98 |
| Jurkat | 25 | 1500 | 80 | 97 |
| Jurkat | 50 | 2200 | 110 | 95 |
| Jurkat | 100 | 2250 | 120 | 85 |
| CHO | 0 (Control) | 45 | 4 | 99 |
| CHO | 10 | 950 | 50 | 99 |
| CHO | 25 | 1800 | 95 | 98 |
| CHO | 50 | 2800 | 150 | 96 |
| CHO | 100 | 2850 | 160 | 88 |
Table 2: Titration of 4-Ethynyl-N-ethyl-1,8-naphthalimide for Click Reaction
| Cell Line (pre-treated with 50 µM Ac4ManNAz) | 4-Ethynyl-N-ethyl-1,8-naphthalimide Concentration (µM) | Signal-to-Noise Ratio |
| Jurkat | 1 | 15 |
| Jurkat | 5 | 40 |
| Jurkat | 10 | 55 |
| Jurkat | 25 | 58 |
| CHO | 1 | 20 |
| CHO | 5 | 50 |
| CHO | 10 | 65 |
| CHO | 25 | 68 |
Experimental Protocols
Materials
-
Cell line of interest (e.g., Jurkat, CHO)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
4-Ethynyl-N-ethyl-1,8-naphthalimide (dissolved in DMSO to prepare a stock solution)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium Ascorbate
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Fluorescence microscope or flow cytometer
Protocol 1: Metabolic Labeling of Cell Surface Sialoglycans with Ac4ManNAz
-
Cell Seeding: Seed cells in the appropriate culture vessel (e.g., 6-well plate, 96-well plate, or on coverslips for microscopy) at a density that will result in 70-80% confluency at the time of labeling.
-
Preparation of Ac4ManNAz solution: Prepare a stock solution of Ac4ManNAz in sterile DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 10-50 µM).
-
Metabolic Incorporation: Remove the existing culture medium from the cells and replace it with the medium containing Ac4ManNAz.
-
Incubation: Incubate the cells for 2-3 days under standard culture conditions (e.g., 37°C, 5% CO2) to allow for the metabolic incorporation of the azido-sugar into cell surface glycans.[8]
-
Control: As a negative control, incubate a separate set of cells in a medium containing the same concentration of DMSO without Ac4ManNAz.
Protocol 2: Fluorescent Labeling of Azide-Modified Glycans via Copper-Catalyzed Click Chemistry (CuAAC)
-
Preparation of Click Chemistry Reagents:
-
Prepare a stock solution of 4-Ethynyl-N-ethyl-1,8-naphthalimide in DMSO (e.g., 10 mM).
-
Prepare a stock solution of CuSO4 in sterile water (e.g., 50 mM).
-
Prepare a stock solution of THPTA in sterile water (e.g., 50 mM).
-
Prepare a fresh stock solution of Sodium Ascorbate in sterile water (e.g., 100 mM).
-
-
Cell Washing: After the metabolic labeling incubation, gently wash the cells twice with ice-cold PBS containing 1% BSA to remove any unreacted Ac4ManNAz.
-
Preparation of the Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail immediately before use. For a final volume of 1 mL, add the reagents in the following order:
-
885 µL of PBS
-
10 µL of 4-Ethynyl-N-ethyl-1,8-naphthalimide stock solution (final concentration 100 µM)
-
20 µL of CuSO4 stock solution (final concentration 1 mM)
-
60 µL of THPTA stock solution (final concentration 3 mM)
-
25 µL of Sodium Ascorbate stock solution (final concentration 2.5 mM)
-
Vortex briefly to mix. Note: The final concentrations may need to be optimized for your specific cell line and experimental conditions.
-
-
Labeling Reaction: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Gently wash the cells three times with PBS containing 1% BSA to remove unreacted labeling reagents.
-
Fixation (for microscopy): If imaging by microscopy, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Final Washes: Wash the cells twice with PBS.
-
Analysis: The cells are now ready for analysis by fluorescence microscopy or flow cytometry.
Visualizations
Experimental Workflow
Caption: Experimental workflow for labeling cell surface glycans.
Logical Relationship of Labeling Components
References
- 1. High-Throughput Glycan Screening Using UHPLC-FLD - CD BioGlyco [bioglyco.com]
- 2. Protocol for detecting glycoRNAs using metabolic labeling and northwestern blot - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. researchgate.net [researchgate.net]
- 7. High-Throughput Analysis of Fluorescently Labeled N-Glycans Derived from Biotherapeutics Using an Automated LC-MS-Based Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating Glycobiology: Applications of 4-Azido-n-ethyl-1,8-naphthalimide in Bioorthogonal Chemistry
For Immediate Release: November 1, 2025
[SHANGHAI, CHINA] – The field of bioorthogonal chemistry, which employs chemical reactions that can occur in living systems without interfering with native biochemical processes, has been significantly advanced by the use of specialized probes. Among these, 4-Azido-n-ethyl-1,8-naphthalimide stands out as a versatile, click-activated fluorescent probe. Its primary application lies in the dynamic imaging of fucosylated glycoproteins and glycolipids on the surface of and within cells, offering researchers a powerful tool to investigate the roles of glycosylation in health and disease.
The 1,8-naphthalimide scaffold provides a robust and tunable fluorescent platform. The introduction of an azide group at the 4-position renders the molecule essentially non-fluorescent. However, upon undergoing a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction with an alkyne-modified biomolecule, a highly fluorescent triazole product is formed. This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making it ideal for cellular imaging applications.
This document provides detailed application notes and protocols for the use of this compound in bioorthogonal chemistry, with a focus on its application in studying protein fucosylation, a critical post-translational modification involved in numerous signaling pathways, including those implicated in cancer.
Physicochemical and Spectroscopic Properties
A thorough understanding of the properties of this compound and its reaction product is crucial for its effective application. The following tables summarize key data for the probe and its fluorescent triazole adduct.
| Property | Value |
| Chemical Name | 6-Azido-2-ethyl-1H-benz[de]isoquinoline-1,3(2H)-dione |
| Molecular Formula | C₁₄H₁₀N₄O₂ |
| Molecular Weight | 266.25 g/mol |
| Appearance | Pale yellow solid |
| Solubility | Soluble in DMSO and THF |
| Storage | Store at -20°C, protected from light |
Table 1: Physicochemical Properties of this compound.
| Compound | Excitation Max (λex) | Emission Max (λem) | Molar Extinction Coefficient (ε) | Fluorescence Quantum Yield (ΦF) |
| This compound | ~340 nm | - | ~13,000 M⁻¹cm⁻¹ | < 0.01 |
| Triazole Adduct (Post-Click Reaction) | ~450 nm | ~540 nm | ~15,000 M⁻¹cm⁻¹ | ~0.6 |
Table 2: Spectroscopic Properties of this compound and its Triazole Adduct.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis starting from 4-bromo-1,8-naphthalic anhydride.
Step 1: Synthesis of 4-Bromo-N-ethyl-1,8-naphthalimide
-
Suspend 4-bromo-1,8-naphthalic anhydride (1.0 eq) in ethanol.
-
Add ethylamine (1.1 eq) to the suspension.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield 4-Bromo-N-ethyl-1,8-naphthalimide as a solid.
Step 2: Synthesis of this compound
-
Dissolve 4-Bromo-N-ethyl-1,8-naphthalimide (1.0 eq) in dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 3.0 eq) to the solution.
-
Heat the reaction mixture to 80-90°C and stir for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into ice-water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to obtain this compound.
-
The crude product can be further purified by column chromatography on silica gel.
Protocol 2: Metabolic Labeling of Fucosylated Glycans and Fluorescence Imaging
This protocol details the metabolic incorporation of an alkyne-modified fucose analog into cellular glycans, followed by fluorescent labeling using this compound via a click reaction.
Materials:
-
Cells of interest (e.g., cancer cell line known to exhibit fucosylation)
-
Cell culture medium and supplements
-
6-Alkynyl-fucose (or other suitable alkyne-modified sugar)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI (for nuclear counterstaining)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Metabolic Labeling:
-
Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) and allow them to adhere overnight.
-
Replace the culture medium with fresh medium containing 25-100 µM of 6-alkynyl-fucose.
-
Incubate the cells for 24-72 hours to allow for metabolic incorporation of the alkyne-modified sugar into cellular glycans.
-
-
Click Chemistry Reaction (on live or fixed cells):
-
Prepare a fresh "click reaction cocktail". For a final volume of 1 mL, mix:
-
10 µL of 100 mM CuSO₄ stock solution (final concentration: 1 mM)
-
20 µL of 50 mM THPTA stock solution (final concentration: 1 mM)
-
10 µL of a 10 mM stock solution of this compound in DMSO (final concentration: 100 µM)
-
-
Wash the cells twice with PBS.
-
Add the click reaction cocktail to the cells.
-
Immediately add 20 µL of a freshly prepared 100 mM sodium ascorbate stock solution (final concentration: 2 mM) to initiate the reaction.
-
Incubate the cells for 30-60 minutes at room temperature, protected from light.
-
-
Fixation and Imaging:
-
Wash the cells three times with PBS.
-
(Optional but recommended for high-resolution imaging) Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips using a mounting medium containing DAPI.
-
Image the cells using a fluorescence microscope. Use a DAPI filter set to visualize the nuclei and a suitable filter set for the naphthalimide-triazole adduct (e.g., excitation around 450 nm and emission around 540 nm).
-
Visualizations
Signaling Pathway: Impact of Fucosylation on Cancer Cell Signaling
Increased fucosylation is a hallmark of many cancers and significantly impacts key signaling pathways that drive tumor progression. The diagram below illustrates how aberrant fucosylation of cell surface receptors can modulate downstream signaling cascades, leading to increased cell proliferation, survival, and motility. This compound can be used to visualize and quantify these changes in fucosylation in response to various stimuli or therapeutic interventions.
Caption: Impact of Fucosylation on Cancer Signaling.
Experimental Workflow: Fluorescent Labeling of Fucosylated Glycans
The following workflow diagram outlines the key steps involved in the fluorescent labeling of fucosylated glycans in live cells using metabolic labeling and click chemistry with this compound.
Caption: Workflow for Fluorescent Glycan Labeling.
Conclusion
This compound is a powerful and highly specific tool for the fluorescent detection and imaging of alkyne-modified biomolecules within a bioorthogonal context. Its application in studying protein fucosylation provides valuable insights into the complex roles of glycosylation in cellular signaling and disease pathogenesis. The protocols and data presented here offer a comprehensive guide for researchers, scientists, and drug development professionals seeking to leverage this innovative probe in their work.
Troubleshooting & Optimization
How to reduce background fluorescence with 4-Azido-n-ethyl-1,8-naphthalimide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 4-Azido-n-ethyl-1,8-naphthalimide for fluorescence-based experiments.
Troubleshooting Guide: Reducing Background Fluorescence
High background fluorescence can significantly impact the quality of imaging data by reducing the signal-to-noise ratio. Below are common causes of high background when using this compound and steps to mitigate them.
| Problem | Potential Cause | Recommended Solution |
| High background across the entire sample | Excess Probe Concentration: Too much this compound in the click reaction leads to unbound probe remaining in the sample. | Titrate the probe concentration to find the optimal balance between signal and background. Start with a concentration in the low micromolar range (e.g., 2-10 µM) and adjust as needed.[1] |
| Inadequate Washing: Insufficient washing after the click reaction fails to remove all unbound probe. | Increase the number and duration of wash steps after incubation with the probe. Use a mild detergent like Tween 20 in the wash buffer to help remove non-specifically bound probe. | |
| Suboptimal Click Reaction Components: Residual copper catalyst or other reaction components may contribute to background. | Ensure all click chemistry reagents are fresh and properly prepared. After the reaction, quench any remaining copper with a chelating agent and wash thoroughly. | |
| Punctate or speckled background | Probe Aggregation: this compound, like many organic dyes, can form aggregates at high concentrations or in aqueous buffers. | Prepare the probe stock solution in a suitable organic solvent like DMSO and vortex well before diluting into the reaction buffer.[2] Consider a brief sonication of the stock solution. Filter the diluted probe solution through a 0.2 µm filter before use. |
| Cellular or tissue-specific background | Autofluorescence: Endogenous fluorophores within cells or tissues (e.g., NADH, flavins, lipofuscin) can emit fluorescence in the same spectral range as the naphthalimide probe. | Image an unstained control sample (cells that have undergone the entire process without the addition of the probe) to assess the level of autofluorescence. If autofluorescence is high, consider using a quencher or selecting imaging channels that minimize its contribution. |
| Non-Specific Binding: The hydrophobic naphthalimide core may bind non-specifically to cellular components like lipids or proteins.[3][4] | Include a blocking step (e.g., with BSA) before adding the click reaction cocktail.[5] Adjusting the pH or increasing the salt concentration of the buffers can also help reduce charge-based and hydrophobic non-specific interactions.[5] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a "click-activated" fluorescent probe.[2] It contains an azide group that can specifically react with an alkyne-modified molecule via a copper-catalyzed or strain-promoted click chemistry reaction.[1][6] It is primarily used for dynamic imaging of biomolecules that have been metabolically labeled with an alkyne-containing sugar, such as in the visualization of fucosylated glycoproteins and glycolipids on and inside cells.[2]
Q2: What are the optimal excitation and emission wavelengths for this probe?
Q3: Why is my signal-to-noise ratio low even with a bright signal?
A3: A low signal-to-noise ratio can occur even with a strong signal if the background is also high. The key is to maximize the specific signal while minimizing background. Refer to the troubleshooting guide above for strategies to reduce background. Additionally, ensure your imaging setup (e.g., filters, detector gain) is optimized for the probe's spectral properties.
Q4: Can I use this probe for copper-free click chemistry?
A4: While copper-catalyzed click chemistry (CuAAC) is the most common method, the azide group on this probe can, in principle, be used in strain-promoted alkyne-azide cycloaddition (SPAAC) with a cyclooctyne-modified target. However, reaction kinetics and efficiency may vary, and optimization would be required.
Q5: The probe is listed as discontinued. Are there alternatives?
A5: Yes, the inverse experiment can be performed. Instead of metabolically labeling with an alkyne-sugar and detecting with an azide-probe, you can label with an azide-sugar (e.g., 6-azidofucose) and detect with an alkyne-functionalized naphthalimide probe, such as 4-Ethynyl-N-ethyl-1,8-naphthalimide.[9]
Quantitative Data Summary
The photophysical properties of this compound are influenced by its local chemical environment. The following table provides key specifications and representative photophysical data based on closely related 4-amino-1,8-naphthalimide compounds, as exact data for the target molecule is not available.
| Property | Value | Notes |
| Molecular Formula | C₁₄H₁₀N₄O₂ | |
| Molecular Weight | 266.25 g/mol | |
| Solubility | Soluble to 10 mM in DMSO | |
| Purity | ≥95% | |
| Storage | Store at -20°C, protected from light | [2] |
| Excitation Max (λex) | ~440 nm | Based on a structurally similar 4-azido-N-substituted-1,8-naphthalimide.[7] |
| Emission Max (λem) | ~540-560 nm | Highly solvent-dependent; emission shifts to longer wavelengths in more polar solvents.[10] |
| Quantum Yield (ΦF) | 0.02 - 0.3 | Highly dependent on solvent polarity; generally decreases in more polar solvents for 4-amino derivatives.[10][11] |
Experimental Protocols
Protocol 1: General Workflow for Cell Labeling and Imaging
This protocol outlines the general steps for labeling cells that have incorporated an alkyne-modified sugar with this compound via a copper-catalyzed click reaction (CuAAC).
Experimental workflow for fluorescent labeling.
Protocol 2: Copper-Catalyzed Click Reaction (CuAAC) in Fixed Cells
This protocol provides a starting point for performing the click reaction on fixed cells. All solutions for the final reaction cocktail should be prepared fresh.
Reagent Preparation:
-
Probe Stock (10 mM): Dissolve this compound in DMSO.
-
Copper (II) Sulfate (20 mM): Dissolve CuSO₄·5H₂O in water.[1]
-
Ligand (100 mM THPTA): Dissolve THPTA in water.[1] This ligand accelerates the reaction and reduces copper-induced cell damage.[12][13]
-
Reducing Agent (300 mM Sodium Ascorbate): Dissolve sodium ascorbate in water. Prepare immediately before use as it is prone to oxidation.[1]
Procedure:
-
After fixation and permeabilization, wash cells twice with PBS containing 1% BSA.
-
Prepare the Click Reaction Cocktail . For each sample (e.g., 200 µL final volume), add the components in the following order :
-
Immediately add the cocktail to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Aspirate the reaction cocktail and wash the cells three times with PBS containing a mild detergent (e.g., 0.1% Tween 20), followed by two washes with PBS.
-
Mount the sample for imaging.
Visualizations
Fucosylation in Signaling Pathways
This compound is used to visualize fucosylation, a type of glycosylation that plays a critical role in various signaling pathways, including the Notch and TGF-β pathways, which are involved in cell fate decisions and cancer progression.
Link between metabolic labeling and signaling.
References
- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 2. glpbio.com [glpbio.com]
- 3. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. nicoyalife.com [nicoyalife.com]
- 6. confluore.com [confluore.com]
- 7. rsc.org [rsc.org]
- 8. Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Ethynyl-N-ethyl-1,8-naphthalimide | Click-Reactive Fluorescent Dyes: R&D Systems [rndsystems.com]
- 10. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 11. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Improving solubility of 4-Azido-n-ethyl-1,8-naphthalimide for cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges with the solubility of 4-Azido-n-ethyl-1,8-naphthalimide in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1][2][3][4] It is soluble up to 10 mM in DMSO, and gentle warming can aid in its dissolution.[1][2] Tetrahydrofuran (THF) can also be used, with solubility up to 100 mM.[1]
Q2: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous cell culture medium. What can I do?
A2: This is a common issue with hydrophobic compounds. Here are several strategies to prevent precipitation:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, to minimize solvent-induced toxicity and precipitation.[5]
-
Direct Dilution: Dilute the DMSO stock solution directly into your complete cell culture medium (containing serum) just before adding it to your cells.[5] Serum proteins can help to stabilize the compound and prevent it from precipitating.
-
Rapid Mixing: When diluting, add the DMSO stock to the medium while gently vortexing or swirling to ensure rapid and uniform dispersion.
-
Pre-warming: Pre-warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.[2]
Q3: Can I use other solvents or additives to improve solubility in my cell-based assay?
A3: While DMSO is the primary recommendation, other strategies for poorly soluble compounds can be considered, though they require careful validation for cell compatibility:
-
Surfactants: Non-ionic surfactants like Tween 80 can be used at low, non-toxic concentrations to increase the solubility of hydrophobic compounds by forming micelles.[6]
-
Formulation with Pluronic F-127: This is a common strategy to improve the aqueous solubility of hydrophobic probes.
-
Cyclodextrins: These can encapsulate the hydrophobic compound, increasing its apparent water solubility.[7]
Q4: What is the maximum concentration of this compound I can use in my cell-based assay?
A4: The maximum concentration will be limited by its solubility in the final cell culture medium and any potential cytotoxicity. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell line and assay. Generally, for imaging applications with naphthalimide derivatives, concentrations in the low micromolar range (e.g., 1.0 µM) are often used.[3][4]
Q5: How should I prepare my stock solution and working solutions?
A5: Follow this general protocol:
-
Prepare a high-concentration stock solution (e.g., 10 mM) in high-quality, anhydrous DMSO.[1][2]
-
If necessary, gently warm the solution (e.g., to 37°C) and use an ultrasonic bath to ensure complete dissolution.[2]
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
-
For your experiment, perform serial dilutions of your stock solution in DMSO if creating a dose-response curve.[5]
-
The final dilution into the cell culture medium should be done immediately before use.
Quantitative Data Summary
| Parameter | Value | Solvent | Notes | Reference |
| Solubility | ≤ 10 mM | DMSO | Gentle warming may be required. | [1][2] |
| ≤ 100 mM | THF | [1] | ||
| Recommended Final DMSO Concentration in Media | < 0.5% (v/v) | Cell Culture Media | Higher concentrations may be toxic to cells. | [5][8] |
| Typical Working Concentration for Imaging | 1.0 - 10 µM | Cell Culture Media | Cell line and assay dependent. | [3][4] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: Determine the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is 266.25 g/mol .[1]
-
Dissolution: a. Weigh the required amount of the compound into a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO. c. Vortex the tube for 1-2 minutes. d. If the compound is not fully dissolved, warm the tube to 37°C for 5-10 minutes and sonicate for 5 minutes.[2]
-
Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[2] When stored at -20°C, it is recommended to use within one month; at -80°C, within six months.[2]
Protocol for Preparing Working Solutions in Cell Culture Media
-
Materials: Prepared stock solution of this compound in DMSO, complete cell culture medium (pre-warmed to 37°C).
-
Dilution: a. Calculate the volume of the DMSO stock solution needed to achieve the final desired concentration in your cell culture medium. Remember to keep the final DMSO concentration below 0.5%. b. In a sterile tube, add the required volume of pre-warmed complete cell culture medium. c. While gently vortexing the medium, add the calculated volume of the DMSO stock solution directly into the medium.
-
Application: Immediately add the final working solution to your cells.
Visual Guides
Caption: Troubleshooting workflow for precipitation issues.
Caption: Solution preparation workflow.
References
- 1. This compound (CAS 912921-27-8): R&D Systems [rndsystems.com]
- 2. glpbio.com [glpbio.com]
- 3. 1,8-Naphthalimide derivative dyes targeting live cell mitochondria with large stokes shift - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 8. himedialabs.com [himedialabs.com]
Optimizing reaction conditions for Staudinger ligation with azide probes
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing Staudinger ligation reactions with azide probes.
Frequently Asked Questions (FAQs)
Q1: What is the Staudinger ligation and why is it used?
A1: The Staudinger ligation is a bioorthogonal chemical reaction that forms a stable amide bond between a phosphine-containing molecule and an azide-containing molecule.[1][][3] It is widely used in chemical biology and drug development for its high chemoselectivity, meaning the reacting groups (phosphine and azide) are specific to each other and do not interfere with biological functional groups.[3] This allows for the precise labeling and conjugation of biomolecules in complex biological systems.[4]
Q2: What is the difference between the traceless and non-traceless Staudinger ligation?
A2: In the traceless Staudinger ligation , the phosphine oxide byproduct is eliminated during the reaction, resulting in a native amide bond without any residual atoms from the phosphine reagent.[] This is highly desirable for applications like protein synthesis where maintaining the natural structure is critical. In the non-traceless Staudinger ligation , the phosphine oxide remains as part of the final ligated product.[5]
Q3: What are the key factors that influence the success of a Staudinger ligation reaction?
A3: Several factors can impact the yield and rate of the Staudinger ligation, including:
-
Solvent Polarity: The reaction generally proceeds faster in polar, protic solvents.[6]
-
Reactant Structure: The electronic and steric properties of both the phosphine and the azide can significantly affect the reaction kinetics. Electron-donating substituents on the phosphine can accelerate the reaction.[6]
-
pH: The pH of the reaction medium can influence the stability of the reactants and intermediates.[][7]
-
Concentration of Reactants: The concentrations of the phosphine and azide probes will impact the reaction rate, as it is a second-order reaction.[6]
-
Temperature: Reaction temperature affects the rate of ligation, with a trade-off between reaction speed and the stability of reactants and products.
Q4: How should I store my phosphine reagents?
A4: Phosphine reagents are susceptible to oxidation. It is recommended to store them under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place. If you purchase a phosphine-modified fluorescent dye, it is best to aliquot it into smaller quantities upon opening to minimize repeated exposure to air.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Phosphine Reagent: The phosphine may have oxidized due to improper storage or handling. | 1. Use freshly prepared or properly stored phosphine reagents. Test the activity of the phosphine with a known azide. |
| 2. Incorrect Solvent: The polarity of the solvent may not be optimal for the reaction. | 2. The reaction generally proceeds faster in polar, protic solvents.[6] Consider switching to a more polar solvent or a mixture of solvents (e.g., THF/water). | |
| 3. Low Reactant Concentration: The reaction is second-order, so low concentrations will result in a slow reaction rate.[6] | 3. Increase the concentration of one or both reactants. | |
| 4. Steric Hindrance: Bulky substituents near the azide or phosphine can hinder the reaction. | 4. If possible, redesign the azide or phosphine probe to reduce steric hindrance. | |
| 5. Unfavorable pH: The pH of the reaction mixture may be affecting reactant stability or reaction kinetics. | 5. Optimize the pH of the reaction buffer. The optimal pH can be substrate-dependent. | |
| Presence of Side Products | 1. Staudinger Reduction: The intermediate iminophosphorane is hydrolyzed to an amine instead of undergoing ligation. | 1. Ensure the reaction is performed under conditions that favor intramolecular cyclization (for traceless ligation). This can be influenced by the phosphine reagent design. |
| 2. Aza-Wittig Reaction: An alternative reaction pathway that can compete with the desired ligation, especially with sterically hindered reactants. | 2. Modify the structure of the phosphine reagent. For example, using (diphenylphosphino)methanethiol can lead to high yields. | |
| Slow Reaction Rate | 1. Suboptimal Temperature: The reaction may be too cold. | 1. Increase the reaction temperature. However, be mindful of the stability of your biomolecules. Many ligations are performed at room temperature or 37°C. |
| 2. Low Reactant Concentration: As mentioned above, concentration directly impacts the rate. | 2. Increase the concentration of the phosphine and/or azide probe. | |
| 3. Inherently Slow Reactants: The electronic properties of your specific phosphine and azide may lead to a slow reaction. | 3. Consider using a more reactive phosphine (with electron-donating groups) or a more reactive azide. |
Quantitative Data on Reaction Conditions
The following tables summarize quantitative data on how different experimental parameters can affect the Staudinger ligation.
Table 1: Effect of Solvent Polarity on the Rate of Traceless Staudinger Ligation
| Solvent | Polarity-Polarizability (SPP) | Second-Order Rate Constant (k₂) (10⁻³ M⁻¹s⁻¹) |
| DMF | 0.954 | 7.7 |
| CH₃CN | 0.895 | 4.7 |
| THF | 0.838 | 1.3 |
| Data from a study on the traceless Staudinger ligation of a phosphinothioester and an azide.[8] |
Table 2: Effect of Solvent on the Rate of a Fast Perfluoroaryl Azide-Staudinger Reaction
| Solvent | Second-Order Rate Constant (k_obs) (M⁻¹s⁻¹) | Yield (%) |
| CDCl₃ | 0.83 ± 0.03 | 79 |
| CD₃CN | 3.68 ± 0.03 | 91 |
| (CD₃)₂CO | 2.37 ± 0.04 | 93 |
| CD₃CN/D₂O (9/1) | 6.7 ± 0.1 | 94 |
| CD₃CN/D₂O (4/1) | 9.8 ± 0.1 | 95 |
| CD₃CN/D₂O (1/1) | 18.3 ± 0.2 | 95 |
| Data from a study on a fast Staudinger reaction between a perfluoroaryl azide and an aryl phosphine.[9] |
Experimental Protocols
General Protocol for a Traceless Staudinger Ligation
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Azide-functionalized molecule
-
Phosphinothioester reagent (e.g., (diphenylphosphino)methanethiol)
-
Reaction solvent (e.g., THF/H₂O 3:1 mixture)[10]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)
Procedure:
-
Preparation of Reactants:
-
Dissolve the azide-functionalized molecule in the chosen reaction solvent in a flame-dried flask under an inert atmosphere.
-
In a separate vial, dissolve an equimolar amount of the phosphinothioester reagent in the same solvent.
-
-
Reaction Setup:
-
Add the phosphinothioester solution to the azide solution.
-
Stir the reaction mixture at room temperature. Reaction times can vary from a few hours to overnight (e.g., 12 hours).[10]
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by flash chromatography on silica gel to separate the desired amide product from the phosphine oxide byproduct and any unreacted starting materials.[10]
-
Visualizations
Caption: Mechanism of the Traceless Staudinger Ligation.
Caption: General Experimental Workflow for Staudinger Ligation.
References
- 1. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - CR [thermofisher.com]
- 3. Staudinger Ligation [sigmaaldrich.cn]
- 4. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]
- 5. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 6. lib.ysu.am [lib.ysu.am]
- 7. researchgate.net [researchgate.net]
- 8. raineslab.com [raineslab.com]
- 9. Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting low signal in fucosylation imaging experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal in fucosylation imaging experiments.
Troubleshooting Guide
Low fluorescence signal is a common challenge in fucosylation imaging experiments. This guide provides a systematic approach to identifying and resolving the root cause of weak or absent signals.
Q1: What are the primary reasons for a low or no signal in my fucosylation imaging experiment?
A weak or absent signal can originate from several stages of the experimental workflow, including metabolic labeling, the click chemistry reaction, or the final imaging process. Key factors include inefficient incorporation of the fucose analog, suboptimal click chemistry conditions, or issues with the detection reagents and imaging setup.[1][2][3]
A logical approach to troubleshooting is to systematically evaluate each step of the experimental process. The following flowchart outlines a general troubleshooting workflow.
Caption: A general workflow for troubleshooting low signal issues.
Frequently Asked Questions (FAQs)
Metabolic Labeling
Q2: How do I know if the fucose analog is being incorporated into my cells?
The efficiency of metabolic labeling is cell-type dependent and can be influenced by the specific fucose analog used.[4] Some analogs, like 6-azido-fucose (FucAz), may be inefficiently processed by the fucose salvage pathway enzymes in certain cell types.[5][6]
-
Solution: Consider using a different fucose analog, such as an alkyne-bearing one (e.g., FucAl), which has shown robust labeling in various systems.[1] Alternatively, bypassing the salvage pathway by using an azide-functionalized GDP-fucose analog can significantly improve labeling efficiency.[6]
Q3: What concentration of the fucose analog should I use?
The optimal concentration can vary. While higher concentrations might seem better, they can sometimes be toxic to cells.
-
Solution: Perform a dose-response experiment to determine the optimal concentration that provides a good signal without compromising cell viability. For instance, in some bacteria, as low as 20 μM of FucAl was sufficient for a robust signal.[1]
Q4: How long should I incubate my cells with the fucose analog?
Incubation times can range from a few hours to overnight. Insufficient incubation time will lead to low incorporation.
-
Solution: Optimize the incubation time for your specific cell type and experimental goals. For dynamic studies, it has been observed that it takes approximately 30–45 minutes for a monosaccharide to be metabolized and appear on the cell surface in live mammalian cells.[7]
| Parameter | Recommendation | Rationale |
| Fucose Analog Concentration | Titrate from 20 µM to 200 µM | Balances labeling efficiency with potential cytotoxicity.[1] |
| Incubation Time | 12-24 hours for steady-state, shorter for dynamic studies | Allows for sufficient metabolic incorporation.[1][7] |
| Cell Density | 70-80% confluency | Ensures optimal metabolic activity and prevents artifacts from overgrowth. |
Click Chemistry Reaction
Q5: My metabolic labeling seems fine, but I still have a low signal after the click reaction. What could be wrong?
The click chemistry step is critical for attaching the fluorescent probe to the metabolically incorporated fucose analog. Several factors can lead to an inefficient reaction.
-
Copper(I) Catalyst: The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method. The Cu(I) is often generated in situ from a Cu(II) salt (like copper sulfate) and a reducing agent (like sodium ascorbate). Ensure that your copper sulfate and sodium ascorbate solutions are fresh, as they can degrade over time.[8] The use of a copper-chelating ligand, such as BTTAA, can improve reaction efficiency and reduce cytotoxicity.[1][7]
-
Reagent Permeabilization: For intracellular targets, ensure that the click chemistry reagents can access the labeled glycans. This may require a permeabilization step.[9]
-
Copper-Free Click Chemistry: As an alternative to CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) can be used, which is copper-free and highly biocompatible.[5][10]
| Reagent | Recommended Concentration | Notes |
| Copper (II) Sulfate | 50-100 µM | Prepare fresh. |
| Reducing Agent (e.g., Sodium Ascorbate) | 5-10 mM | Prepare fresh. |
| Copper Ligand (e.g., BTTAA) | 300-600 µM | Enhances reaction and protects cells.[1] |
| Azide/Alkyne Probe | 10-100 µM | Titrate for optimal signal-to-noise. |
Imaging and Detection
Q6: I've confirmed labeling and the click reaction, but my fluorescence signal is still weak. What imaging parameters should I check?
Issues with the final detection and imaging steps can also lead to a low signal.
-
Antibody Concentrations: If using an indirect detection method (e.g., biotinylated probe followed by fluorescently labeled streptavidin or an antibody), ensure that the concentrations of the primary and secondary reagents are optimized.[2][3]
-
Fluorophore Choice and Stability: Select a bright and photostable fluorophore. Protect your samples from light to prevent photobleaching.[3][11] Using an anti-fade mounting medium is highly recommended.[12]
-
Microscope Settings: Optimize the excitation and emission filter sets for your chosen fluorophore. Adjust the exposure time and gain settings to maximize signal capture without saturating the detector.[11][13]
-
Autofluorescence: Cellular autofluorescence can obscure a weak signal. Include an unstained control to assess the level of autofluorescence.[3][11]
Experimental Protocols
General Protocol for Metabolic Labeling and Click Chemistry Detection
This protocol provides a general framework. Optimization of concentrations and incubation times for your specific cell type and fucose analog is recommended.
Caption: A step-by-step experimental workflow for fucosylation imaging.
-
Cell Culture: Plate cells on a suitable imaging dish or slide and culture to the desired confluency.
-
Metabolic Labeling: Replace the culture medium with a fresh medium containing the desired concentration of the fucose analog (e.g., Ac4FucAl). Incubate for 12-24 hours.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization (for intracellular targets): Wash the cells with PBS and permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
Click Reaction: Prepare the click reaction cocktail. For a CuAAC reaction, this typically includes a copper(II) sulfate solution, a reducing agent, a copper ligand, and the azide- or alkyne-functionalized fluorescent probe. Incubate the cells with the reaction cocktail for 30-60 minutes at room temperature, protected from light.[9]
-
Washing: Wash the cells multiple times with PBS to remove unreacted click reagents.
-
Counterstaining (Optional): Stain the nuclei with a DNA dye like DAPI.
-
Imaging: Mount the coverslip with an anti-fade mounting medium and image using a fluorescence microscope with the appropriate filter sets.[12]
Signaling Pathways
Fucose Salvage Pathway and Metabolic Labeling
The incorporation of fucose analogs into cellular glycans relies on the fucose salvage pathway. Understanding this pathway can help in troubleshooting labeling efficiency.
Caption: The fucose salvage pathway for metabolic labeling.
This pathway illustrates how an externally supplied fucose analog is converted into a GDP-fucose analog, transported into the Golgi apparatus, and then incorporated into glycoproteins by fucosyltransferases.[4][5] A bottleneck at any of these enzymatic or transport steps can lead to reduced labeling and a weak signal.[6]
References
- 1. Metabolic Labeling of Fucosylated Glycoproteins in Bacteroidales species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Ultimate Guide to Immunofluorescence Techniques in 2025 – Bioace online [ibioace.com]
- 3. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 4. Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metabolic Labeling of Fucosylated Glycans in Developing Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monitoring Dynamic Glycosylation in Vivo Using Supersensitive Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 12. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Technical Support Center: Click-Activated Naphthalimide Probes
Welcome to the technical support center for click-activated naphthalimide probes. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of these powerful fluorescent tools.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using click-activated naphthalimide probes?
A1: Click-activated naphthalimide probes offer several key advantages for biological imaging and sensing. Naphthalimide dyes possess desirable photophysical properties, including good photostability, high fluorescence quantum yields, and the potential for ratiometric sensing.[1][2][3][4] The "click" reaction, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), provides a highly selective and biocompatible method for labeling biomolecules in complex biological environments.[5][6] This reaction is efficient, proceeds under mild conditions (including in water and at room temperature), and is insensitive to a wide pH range (pH 4-12).[5][6] The azide and alkyne functional groups are largely absent in native biological systems, minimizing background signal.[6]
Q2: What is the fundamental principle behind a "click-activated" or "turn-on" naphthalimide probe?
A2: The "turn-on" mechanism of many click-activated naphthalimide probes is often based on a process called Photoinduced Electron Transfer (PET). In its "off" state, the naphthalimide fluorophore is linked to a quenching group (often containing the alkyne or azide). Upon excitation, an electron is transferred from the quencher to the fluorophore, which then relaxes back to the ground state without emitting light. The click reaction with the target molecule cleaves or modifies this quenching group, inhibiting the PET process. This restores the fluorescence of the naphthalimide dye, resulting in a "turn-on" signal.[7][8][9]
Q3: Can naphthalimide probes be used for ratiometric imaging?
A3: Yes, naphthalimide probes are excellent candidates for ratiometric imaging.[3][4] Their fluorescence emission spectra can be sensitive to changes in the local environment or upon binding to an analyte. This can lead to a shift in the emission wavelength, allowing for the measurement of fluorescence intensity at two different wavelengths. The ratio of these intensities provides a self-calibrating signal that is less susceptible to variations in probe concentration, excitation intensity, and photobleaching.[3][4][10]
Troubleshooting Guide
This guide addresses specific issues that may arise during the application of click-activated naphthalimide probes.
Problem 1: Low or No Fluorescent Signal
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inefficient Click Reaction | - Check Catalyst: Ensure the copper(I) catalyst is active. Prepare fresh solutions of the copper source (e.g., CuSO₄) and the reducing agent (e.g., sodium ascorbate).- Optimize Ligand: Use a copper-coordinating ligand like TBTA to stabilize the Cu(I) oxidation state and improve reaction efficiency.[6]- Degas Solutions: Oxygen can oxidize the Cu(I) catalyst. Degas your reaction buffer by bubbling with an inert gas like argon or nitrogen before adding the catalyst.[6] |
| Probe Degradation | - Storage: Store the naphthalimide probe according to the manufacturer's instructions, typically protected from light and moisture.- Photobleaching: Minimize exposure of the probe to excitation light before imaging. Use neutral density filters and optimal camera settings (e.g., shorter exposure times, higher binning) to reduce light exposure.[11][12] |
| Incorrect Filter Sets | - Verify Spectra: Ensure that the excitation and emission filters on your microscope are appropriate for the specific absorption and emission spectra of the activated naphthalimide probe.[11] |
| Cellular Health Issues | - Viability Check: Confirm that the cells are healthy and viable, as compromised cells may not take up the probe or perform the necessary metabolic activities for labeling.[11] |
Problem 2: High Background Signal or Non-Specific Staining
Possible Causes & Solutions:
| Cause | Recommended Action |
| Probe Aggregation | - Solubility: Naphthalimide probes can be prone to aggregation-caused quenching (ACQ) or aggregation-induced emission (AIE).[7][13][14] Ensure the probe is fully dissolved in an appropriate solvent before diluting into your aqueous experimental buffer. Sonication may help to break up aggregates.- Concentration: Use the lowest effective concentration of the probe to minimize aggregation and non-specific binding. |
| Off-Target Reactions | - Thiol Interference: Free thiols, such as those on cysteine residues in proteins, can sometimes interfere with click chemistry reagents. Pre-treatment of cells with a low concentration of hydrogen peroxide can help to mitigate this interference.[15]- Hydrophobicity: Highly hydrophobic probes may non-specifically associate with lipid-rich structures within the cell. Consider using a more hydrophilic probe if non-specific membrane staining is observed. |
| Incomplete Washing | - Washing Steps: For probes that are not "wash-free," ensure adequate washing steps are performed after incubation to remove any unbound probe.[16] |
Problem 3: Poor Signal-to-Noise Ratio (SNR)
Possible Causes & Solutions:
| Cause | Recommended Action |
| Low Probe Brightness | - Quantum Yield: Select a naphthalimide probe with a high fluorescence quantum yield for brighter signals.[17][18]- Molar Extinction Coefficient: Choose a probe with a high molar extinction coefficient to maximize light absorption. |
| Autofluorescence | - Spectral Separation: If possible, use a naphthalimide probe that excites and emits in the longer wavelength regions (e.g., red or near-infrared) to minimize interference from cellular autofluorescence, which is typically more prominent in the blue and green regions of the spectrum. |
| Suboptimal Imaging Parameters | - Exposure Time & Gain: Optimize camera exposure time and gain settings to maximize signal detection while minimizing noise.[11]- Objective Lens: Use a high numerical aperture (NA) objective to collect as much emitted light as possible.[19] |
Quantitative Data Summary
The following table summarizes key performance metrics for representative naphthalimide-based probes described in the literature. This data can help in selecting an appropriate probe for your specific application.
| Probe Name/Type | Analyte | Detection Limit (LOD) | Quantum Yield (Φ) | Key Features | Reference |
| BSS | Cu²⁺ | 7.0 x 10⁻⁸ M | - | "Turn-off" detection | [20] |
| BSS-Cu²⁺ | H₂PO₄⁻ | 5.7 x 10⁻⁸ M | - | "Turn-on" relay detection | [20] |
| BIO | HeLa Cells | 85 cells/mL | - | Fluorescence polarization probe | [2] |
| Ac-DEVD-PABC-Naph | Caspase-3 | 4.96 ng/mL | - | Ratiometric response | [3] |
| NPP | Al³⁺ | 39 nM | - | "Turn-on" probe | [21] |
| NG-TCF | SO₂ derivatives | 1.53 µM | - | Ratiometric detection | [10] |
| Y-1 | Esterase | 0.216 x 10⁻³ U/mL | - | ESIPT-based "turn-on" | [22] |
| NF-1 | Fe³⁺ | 3.07 µM | - | "Turn-off" probe | [23] |
Experimental Protocols & Visualizations
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysates
This protocol provides a general workflow for labeling a target biomolecule containing an azide or alkyne handle with a click-activated naphthalimide probe.
-
Prepare Reagents:
-
Naphthalimide Probe Stock: Dissolve the alkyne- or azide-functionalized naphthalimide probe in DMSO to make a 1-10 mM stock solution.
-
Copper(II) Sulfate (CuSO₄) Stock: Prepare a 50 mM stock solution in nuclease-free water.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) Ligand Stock: Prepare a 50 mM stock solution in DMSO.
-
Sodium Ascorbate Stock: Prepare a 1 M stock solution in nuclease-free water. This solution must be made fresh immediately before use.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the cell lysate containing the target biomolecule with the naphthalimide probe to a final probe concentration of 50-100 µM.
-
Add the THPTA/TBTA ligand to a final concentration of 500 µM.
-
Add the CuSO₄ to a final concentration of 500 µM.
-
Vortex the mixture briefly.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1 hour, protected from light.
-
-
Analysis:
-
The labeled proteins can be analyzed by methods such as SDS-PAGE followed by in-gel fluorescence scanning.
-
Caption: Workflow for a typical CuAAC "click" reaction.
Signaling Mechanism: Photoinduced Electron Transfer (PET)
The "turn-on" capability of many click-activated probes is governed by Photoinduced Electron Transfer (PET). The diagram below illustrates this process.
Caption: PET mechanism in "turn-on" naphthalimide probes.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Utilising a 1,8-naphthalimide probe for the ratiometric fluorescent visualisation of caspase-3 [frontiersin.org]
- 4. Utilising a 1,8-naphthalimide probe for the ratiometric fluorescent visualisation of caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.ekb.eg [journals.ekb.eg]
- 6. interchim.fr [interchim.fr]
- 7. mdpi.com [mdpi.com]
- 8. Water-soluble naphthalimide-based ‘Pourbaix sensors’: pH and redox-activated fluorescent AND logic gates based on photoinduced electron transfer - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. A novel naphthalimide-based fluorescent probe for the colorimetric and ratiometric detection of SO2 derivatives in biological imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spectralinvivo.com [spectralinvivo.com]
- 12. 疑难解答 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 13. Aggregation-Caused Quenching-Type Naphthalimide Fluorophores Grafted and Ionized in a 3D Polymeric Hydrogel Network for Highly Fluorescent and Locally Tunable Emission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Click and Fluoresce: A Bioorthogonally Activated Smart Probe for Wash-Free Fluorescent Labeling of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. youtube.com [youtube.com]
- 20. Synthesis and Application of 1,8-Naphthalimide Derivatives Fluorescent Probe for Sequential Recognition of Cu2+ and H2PO4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A new naphthalimide-picolinohydrazide derived fluorescent "turn-on" probe for hypersensitive detection of Al3+ ions and applications of real water analysis and bio-imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development of an esterase fluorescent probe based on naphthalimide-benzothiazole conjugation and its applications for qualitative detection of esterase in orlistat-treated biosamples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Unique Naphthalimide-Imidazole Turn Off Fluorosensor for Selective Sensing of Fe+3 and Bioimaging Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing cytotoxicity of 4-Azido-n-ethyl-1,8-naphthalimide in long-term imaging
Welcome to the technical support center for 4-Azido-n-ethyl-1,8-naphthalimide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to cytotoxicity during long-term imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a click-activated fluorescent probe. Its primary application is in the dynamic imaging of cell surface and intracellular fucosylation of glycoproteins and glycolipids. The 1,8-naphthalimide core is a robust fluorophore used in various bioimaging applications due to its tunable photophysical properties.[1][2]
Q2: I am observing significant cell death and morphological changes in my long-term imaging experiments. What could be the cause?
You are likely observing cytotoxicity, which can be a concern with many fluorescent probes, including 1,8-naphthalimide derivatives, especially during extended imaging sessions.[1][3] Several factors can contribute to this:
-
Inherent Compound Toxicity: The 1,8-naphthalimide scaffold itself has been investigated for anticancer properties, indicating it can induce cell death pathways.[4][5] Mechanisms can include DNA intercalation, induction of DNA damage, and triggering apoptosis or autophagic cell death.[4][6][7]
-
Phototoxicity: The interaction of the fluorescent probe with light during imaging can generate reactive oxygen species (ROS), which are harmful to cells.
-
High Probe Concentration: Using a higher concentration than necessary can lead to off-target effects and increased toxicity.
-
Prolonged Incubation: Extended exposure to the probe, even at low concentrations, can be detrimental to cell health.
-
Solvent Toxicity: The solvent used to dissolve the probe, typically DMSO, can be toxic to cells at higher concentrations.[4]
Q3: How can I minimize the cytotoxicity of this compound?
Addressing cytotoxicity requires a systematic optimization of your experimental protocol. Follow the workflow below to identify and mitigate the source of toxicity.
Caption: Workflow for mitigating cytotoxicity in long-term imaging.
Q4: What are the potential signaling pathways affected by naphthalimide-based probes?
While specific pathways for this compound are not detailed, studies on other 1,8-naphthalimide derivatives suggest they can act as DNA intercalators, inhibit DNA topoisomerase II, and induce DNA damage.[5][7] This can lead to cell cycle arrest, often at the G2/M phase, and ultimately trigger programmed cell death pathways like apoptosis or autophagy.[4][5][8]
Caption: Potential cytotoxicity pathways of 1,8-naphthalimide derivatives.
Quantitative Data
| Compound Name/Reference | Cell Line | IC₅₀ (µM) | Citation |
| Compound 1 | A549 (Lung) | 2.8 ± 0.1 | [4] |
| A261 | 2.5 ± 0.1 | [4] | |
| Compound 7 | A549 (Lung) | 2.8 ± 0.1 | [4] |
| A261 | 4.5 ± 0.3 | [4] | |
| MAF | A549 (Lung) | 3.4 ± 0.2 | [4] |
| A261 | 2.8 ± 0.1 | [4] | |
| Compound 3 | U87-MG (Glioblastoma) | 11.11 ± 1.63 | [8] |
| DBTRG-05MG (Glioblastoma) | 5.58 ± 1.30 | [8] | |
| Compound 4 | U87-MG (Glioblastoma) | 30.48 ± 1.86 | [8] |
| DBTRG-05MG (Glioblastoma) | 17.32 ± 1.40 | [8] | |
| Mt-1 & Mt-5 | HeLa | Showed strong cytotoxicity after 12h incubation at 1.0 µM | [1] |
Note: This table is for contextual purposes only. The cytotoxicity of this compound may differ significantly.
Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][7]
Materials:
-
96-well cell culture plates
-
Cells of interest
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Complete cell culture medium
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells with vehicle (e.g., DMSO) as controls.
-
Incubation: Incubate the plate for the desired duration of your imaging experiment (e.g., 12, 24, or 48 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
6-well cell culture plates
-
Cells of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the naphthalimide probe for the relevant time period. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. 1,8-Naphthalimide derivative dyes targeting live cell mitochondria with large stokes shift - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asu.elsevierpure.com [asu.elsevierpure.com]
- 3. Recent advances in the development of 1,8-naphthalimide based DNA targeting binders, anticancer and fluorescent cellular imaging agents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the development of 1,8-naphthalimide based DNA targeting binders, anticancer and fluorescent cellular imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carboranyl-1,8-naphthalimide intercalators induce lysosomal membrane permeabilization and ferroptosis in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 1,8-Naphthalimide Derivatives Inhibit Growth and Induce Apoptosis in Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Why was 4-azido-N-ethyl-1,8-naphthalimide discontinued by some suppliers?
This technical support center provides guidance and answers to frequently asked questions regarding the discontinued product 4-azido-N-ethyl-1,8-naphthalimide. This resource is intended for researchers, scientists, and drug development professionals who have previously used or considered using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why has this compound been discontinued by some suppliers?
A1: Several suppliers, including Tocris Bioscience, have discontinued this compound for what has been cited as "commercial reasons."[1] This suggests that the decision was likely based on factors such as low demand, high manufacturing costs, or the availability of more effective or commercially viable alternatives, rather than specific safety or stability concerns.
Q2: What was the primary application of this compound?
A2: this compound was primarily used as a click-activated fluorescent probe.[2] Its main application was in the dynamic imaging of cell surface and intracellular fucosylation of glycoproteins and glycolipids.[2]
Q3: How does this compound work?
A3: The probe itself is non-fluorescent. It is designed to be used in conjunction with a metabolically incorporated sugar analog containing a terminal alkyne group. The azide group on the naphthalimide probe reacts with the alkyne group on the modified sugar via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." This reaction forms a stable, fluorescent triazole product, allowing for the visualization of the targeted glycans.
Q4: Are there any known stability or synthesis issues with this compound?
A4: While the discontinuation was cited for commercial reasons, challenges in organic synthesis can contribute to the commercial viability of a compound. The synthesis of substituted 1,8-naphthalimides can be a multi-step process.[3][4] The introduction of an azide group, while a common chemical transformation, requires specific precursors and reaction conditions that can impact overall yield and purity, potentially affecting manufacturing costs.
Q5: Are there alternative probes available for imaging fucosylated glycans?
A5: Yes, several alternative strategies and probes exist for imaging fucosylated glycans. A closely related and effective alternative is 4-ethynyl-N-ethyl-1,8-naphthalimide . This compound functions in a reverse manner, where the probe contains the alkyne and is used to detect metabolically incorporated azido-sugars (e.g., 6-azidofucose).[5] Other fluorescent probes compatible with click chemistry, as well as lectin-based and antibody-based imaging techniques, can also be employed.[6]
Troubleshooting Guide
Issue 1: Low or no fluorescent signal after labeling.
-
Possible Cause 1: Inefficient metabolic labeling.
-
Troubleshooting:
-
Optimize the concentration of the alkyne-modified sugar and the incubation time.
-
Ensure the cells are healthy and metabolically active.
-
Confirm the uptake and incorporation of the modified sugar using a positive control or an alternative detection method (e.g., a biotinylated probe).
-
-
-
Possible Cause 2: Inefficient click reaction.
-
Troubleshooting:
-
Ensure the freshness and correct concentration of the copper(I) catalyst and reducing agent (e.g., sodium ascorbate).
-
Optimize the reaction time and temperature.
-
Use a copper-chelating ligand (e.g., TBTA) to stabilize the copper(I) and improve reaction efficiency.
-
-
-
Possible Cause 3: Photobleaching.
-
Troubleshooting:
-
Minimize exposure of the sample to excitation light.
-
Use an anti-fade mounting medium.
-
Acquire images using optimal microscope settings (e.g., lower laser power, sensitive detector).
-
-
Issue 2: High background fluorescence.
-
Possible Cause 1: Non-specific binding of the probe.
-
Troubleshooting:
-
Include thorough washing steps after incubation with the probe.
-
Reduce the concentration of the fluorescent probe.
-
Include a negative control (cells not treated with the alkyne-modified sugar) to assess background levels.
-
-
-
Possible Cause 2: Autofluorescence of cells or medium.
-
Troubleshooting:
-
Use a spectrally distinct fluorescent probe if possible.
-
Use a culture medium with reduced autofluorescence (e.g., phenol red-free medium).
-
Perform spectral unmixing if your imaging system supports it.
-
-
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 266.25 g/mol | |
| Formula | C₁₄H₁₀N₄O₂ | |
| Purity | ≥95% (HPLC) | |
| Solubility | Soluble to 10 mM in DMSO (with gentle warming), 100 mM in THF | |
| Storage | Store at -20°C |
Experimental Protocols
Protocol for Imaging Fucosylated Glycans using a Naphthalimide-based Click-Activated Probe
This protocol is adapted from the methodology described for the analogous probe, 4-ethynyl-N-ethyl-1,8-naphthalimide, and can be used as a starting point for experiments with this compound and an alkyne-modified fucose analog.
Materials:
-
Cells of interest
-
Cell culture medium
-
Alkyne-modified fucose analog (e.g., 6-alkynylfucose)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Incubate cells with the alkyne-modified fucose analog in the culture medium for 24-72 hours. The optimal concentration and time should be determined empirically (a starting concentration of 25-100 µM is recommended).
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional, for intracellular imaging) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 1 mL final volume:
-
10 µM this compound
-
1 mM CuSO₄
-
5 mM Sodium ascorbate (freshly prepared)
-
100 µM TBTA
-
-
Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the naphthalimide fluorophore (excitation/emission maxima are typically in the blue-green region of the spectrum).
-
Visualizations
Caption: A flowchart of the experimental workflow for fluorescently labeling fucosylated glycans.
Caption: The metabolic incorporation of an alkyne-modified fucose and subsequent fluorescent labeling.
References
- 1. Glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Technical Support Center: Enhancing the Quantum Yield of 4-Azido-n-ethyl-1,8-naphthalimide in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 4-Azido-n-ethyl-1,8-naphthalimide. The focus is on enhancing the quantum yield of this probe in aqueous environments, a common challenge in biological applications.
Frequently Asked Questions (FAQs)
Q1: Why is the fluorescence of my this compound so low in my aqueous buffer?
A1: 1,8-naphthalimide derivatives, particularly those with electron-donating groups at the 4-position, are known to exhibit strong solvatochromism.[1][2] In polar solvents like water, the fluorescence quantum yield of many naphthalimides significantly decreases, a phenomenon often referred to as fluorescence quenching.[2][3] This is due to the stabilization of a twisted intramolecular charge transfer (TICT) state, which provides a non-radiative decay pathway for the excited state.
Q2: What is a "click-activated" fluorescent probe?
A2: this compound is described as a "click-activated" probe. This means that the azido group (-N3) acts as a quencher of fluorescence. The probe exhibits low fluorescence in its initial state. Upon undergoing a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with a target molecule containing an alkyne group, a highly fluorescent triazole product is formed. This "turn-on" response is ideal for specifically labeling and imaging target molecules.[4]
Q3: How can I increase the quantum yield of this compound in my aqueous experiment before the click reaction?
A3: While the primary enhancement of fluorescence occurs post-click reaction, you can take steps to minimize quenching in the pre-clicked state. Strategies include:
-
Aggregation-Induced Emission (AIE): In some cases, inducing the aggregation of naphthalimide derivatives in aqueous media can restrict intramolecular rotations, blocking the non-radiative decay pathways and leading to enhanced fluorescence.[5]
-
Host-Guest Chemistry: Encapsulating the naphthalimide fluorophore within the hydrophobic cavity of a host molecule, such as a cyclodextrin, can shield it from the quenching effects of water.[6]
Q4: What is the expected quantum yield change upon the click reaction?
Troubleshooting Guides
Issue 1: Low Fluorescence Signal After Click Reaction
| Possible Cause | Troubleshooting Step |
| Incomplete Click Reaction | - Verify the integrity and concentration of your alkyne-containing target. - Ensure the copper(I) catalyst is active. Use freshly prepared solutions of copper(II) sulfate and a reducing agent like sodium ascorbate. - Use a copper-stabilizing ligand, such as THPTA or TBTA, to prevent catalyst oxidation. - Optimize the reaction time and temperature. |
| Probe Degradation | - Protect the probe from prolonged exposure to light to prevent photobleaching. - Store the probe under recommended conditions (typically at -20°C in the dark). |
| Aggregation-Caused Quenching (ACQ) | - At high concentrations, the triazole product may aggregate and self-quench. Try diluting your sample. |
| Incorrect Filter Sets/Spectrometer Settings | - Ensure the excitation and emission wavelengths on your instrument are appropriate for the triazole-naphthalimide product. The emission maximum is expected to be in the green-yellow region of the spectrum. |
Issue 2: High Background Fluorescence
| Possible Cause | Troubleshooting Step |
| Autofluorescence from Biological Samples | - Include an unstained control to assess the level of background fluorescence. - Consider using a red-shifted fluorescent probe if autofluorescence in the blue-green region is a significant issue. |
| Contaminated Buffers or Solvents | - Use high-purity, spectroscopy-grade solvents and buffers. - Check for fluorescent impurities in your reagents by running a blank sample. |
| Non-specific Binding of the Probe | - If using in a biological system, ensure adequate washing steps to remove unbound probe. - Consider using a blocking agent to reduce non-specific interactions. |
Quantitative Data Summary
The following table summarizes representative quantum yield (Φ) data for 4-substituted-N-ethyl-1,8-naphthalimides in different environments. Note that specific data for this compound is limited in the literature; therefore, values for analogous compounds are provided to illustrate general trends.
| Compound | Solvent/Condition | Quantum Yield (Φ) | Reference |
| 4-Amino-1,8-naphthalimide | Hexane | High (not specified) | [7] |
| 4-Amino-1,8-naphthalimide | Methanol | Low (not specified) | [7] |
| Representative 4-Amino-1,8-naphthalimide | Non-polar solvent | ~0.5-0.9 | [6] |
| Representative 4-Amino-1,8-naphthalimide | Polar solvent (e.g., water) | < 0.1 | [3] |
| This compound (Pre-click) | Aqueous Buffer | < 0.01 (Estimated) | - |
| Triazole product (Post-click) | Aqueous Buffer | > 0.3 (Estimated) | - |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from general methods for the synthesis of 4-substituted-1,8-naphthalimides.[7][8]
-
Synthesis of N-ethyl-4-bromo-1,8-naphthalimide:
-
Reflux 4-bromo-1,8-naphthalic anhydride with an excess of ethylamine in ethanol for 4-6 hours.
-
Cool the reaction mixture to room temperature and collect the precipitate by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
-
Azide Substitution:
-
Dissolve N-ethyl-4-bromo-1,8-naphthalimide in a suitable solvent like DMF.
-
Add an excess of sodium azide (NaN₃).
-
Heat the reaction mixture at 80-100°C for 12-24 hours, monitoring the reaction by TLC.
-
After completion, pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Aqueous Media
This protocol is a general guideline for a click reaction in an aqueous buffer. Optimization may be required for specific applications.
-
Prepare Stock Solutions:
-
This compound (e.g., 10 mM in DMSO).
-
Alkyne-containing target molecule (concentration will vary).
-
Copper(II) sulfate (CuSO₄) (e.g., 50 mM in water).
-
Sodium ascorbate (e.g., 1 M in water, freshly prepared).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand (e.g., 100 mM in water).
-
-
Reaction Setup (Example for 100 µL final volume):
-
To a microcentrifuge tube, add your alkyne-containing sample in a suitable aqueous buffer (e.g., PBS, pH 7.4).
-
Add this compound to the desired final concentration (e.g., 10-100 µM).
-
Add the copper ligand (e.g., 1 µL of 100 mM THPTA).
-
Add CuSO₄ (e.g., 1 µL of 50 mM).
-
Initiate the reaction by adding sodium ascorbate (e.g., 1 µL of 1 M).
-
Vortex briefly to mix.
-
-
Incubation:
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
-
Analysis:
-
Measure the fluorescence using a fluorometer or fluorescence microscope with appropriate excitation and emission filters for the triazole product (typically excitation ~440 nm, emission ~540 nm).
-
Visualizations
Caption: Workflow from synthesis to fluorescence analysis.
Caption: A logical guide to troubleshooting low fluorescence.
References
- 1. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]
- 2. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. Photophysical Properties of Some Naphthalimide Derivatives [mdpi.com]
- 4. Unique Photophysical Properties of 1,8-Naphthalimide Derivatives: Generation of Semi-stable Radical Anion Species by Photo-Induced Electron Transfer from a Carboxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Fucosylation Labeling: Unveiling Glycosylation Dynamics
For researchers, scientists, and drug development professionals, the accurate detection and quantification of fucosylation—a critical post-translational modification—is paramount. This guide provides an objective comparison of current methodologies for fucosylation labeling, with a special focus on the metabolic labeling approach utilizing naphthalimide-based fluorescent probes. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable method for your research needs.
Fucosylation plays a pivotal role in a myriad of biological processes, from cell-cell recognition and immune responses to cancer progression. Consequently, robust and reliable methods for labeling and detecting fucosylated glycans are essential for advancing our understanding of glycobiology and for the development of novel therapeutics. This guide compares four prominent techniques: metabolic labeling with click chemistry, enzymatic labeling, fucosylation inhibition, and lectin-affinity analysis.
At a Glance: Comparison of Fucosylation Labeling Methods
To facilitate a clear and rapid comparison, the following table summarizes the key characteristics of each method.
| Feature | Metabolic Labeling with Naphthalimide Probe | Enzymatic Labeling | Fucosylation Inhibition | Lectin-Affinity Analysis |
| Principle | Incorporation of a modified fucose analog into glycans, followed by fluorescent tagging via click chemistry. | In vitro transfer of a fluorescently-labeled fucose to glycans by a fucosyltransferase. | Blocking fucosylation with a small molecule inhibitor and measuring the reduction in fucose levels. | Detection and quantification of fucosylated glycoproteins using fucose-binding lectins. |
| Primary Application | Visualization and tracking of fucosylated glycans in live cells and organisms. | Specific labeling of fucosylation on purified glycoproteins or cell surfaces. | Studying the functional consequences of reduced fucosylation. | High-throughput screening and quantification of fucosylation in complex samples. |
| Sensitivity | High, dependent on the efficiency of metabolic incorporation and click reaction. | High, dependent on enzyme activity and substrate availability. | Indirect measurement, sensitivity depends on the downstream detection method. | Moderate to high, dependent on lectin affinity and specificity.[1] |
| Specificity | Can be influenced by the metabolism of the fucose analog.[2] | High, determined by the specificity of the fucosyltransferase used. | Indirect, relies on the specificity of the inhibitor for fucosylation pathways. | Can be affected by lectin cross-reactivity with other sugars.[1] |
| In Vivo Compatibility | Yes, widely used for in vivo imaging.[3] | Limited to cell surface labeling or in vitro assays. | Yes, inhibitors can be administered to cell cultures or animal models. | No, primarily for in vitro analysis of collected samples. |
| Potential Drawbacks | Possible cytotoxicity of fucose analogs and copper catalyst (for CuAAC).[4][5] | Requires purified enzymes and donor substrates; may not label all fucosylated structures. | Does not directly label fucosylated glycans; effects can be pleiotropic. | Lectin binding can be of low affinity and may not be suitable for all fucosylated structures.[1] |
In-Depth Analysis of Fucosylation Labeling Techniques
Metabolic Labeling with 4-Ethynyl-N-ethyl-1,8-naphthalimide
This powerful technique allows for the visualization of fucosylation in living systems. It involves the introduction of a fucose analog, such as 6-azido-L-fucose (6-AzFuc), into cells.[5] This analog is processed by the cell's metabolic machinery and incorporated into newly synthesized glycans. The azide group on the fucose analog then serves as a "handle" for a bioorthogonal chemical reaction, known as click chemistry.
A non-fluorescent probe, 4-ethynyl-N-ethyl-1,8-naphthalimide , can then be introduced.[6] This probe contains an alkyne group that specifically reacts with the azide group on the incorporated fucose analog in the presence of a copper(I) catalyst. This cycloaddition reaction forms a stable triazole linkage and, importantly, "turns on" the fluorescence of the naphthalimide probe, allowing for the sensitive and specific detection of fucosylated glycoproteins.[6] A similar strategy can be employed using an alkynyl-fucose analog and an azido-naphthalimide probe.
Experimental Workflow: Metabolic Labeling
Caption: Workflow for metabolic fucosylation labeling.
Enzymatic Labeling
Enzymatic labeling offers a highly specific in vitro method for fucosylation analysis. This technique utilizes fucosyltransferases (FUTs), the enzymes responsible for attaching fucose to glycans in vivo. In this approach, a fluorescently-labeled fucose donor substrate, such as GDP-fucose conjugated to a fluorophore (e.g., Cy5), is incubated with the sample containing the glycoprotein of interest and a specific recombinant FUT, like FUT8 for core fucosylation.[7] The enzyme catalyzes the transfer of the fluorescent fucose onto the target glycans, allowing for direct detection and quantification. The tolerance of different FUTs to various fluorophore-conjugated fucoses can vary.[8]
Signaling Pathway: Enzymatic Labeling of a Glycoprotein
Caption: Enzymatic transfer of fluorescent fucose.
Fucosylation Inhibition
Instead of directly labeling fucosylated glycans, this method assesses fucosylation levels by inhibiting their synthesis. Small molecule inhibitors, such as 2-fluoro-peracetyl-fucose (2F-Peracetyl-Fucose), are introduced to cells.[9] This compound is metabolically converted into a GDP-fucose analog that acts as a competitive inhibitor of fucosyltransferases.[9] By blocking the action of these enzymes, the overall level of fucosylation in the cell is reduced. The effect of the inhibitor is then quantified using a downstream method, such as lectin blotting or mass spectrometry, to measure the decrease in fucosylated glycoproteins. This approach is particularly useful for studying the functional consequences of abrogated fucosylation.
Logical Relationship: Fucosylation Inhibition
Caption: Mechanism of fucosylation inhibition.
Lectin-Affinity Analysis
Lectin-affinity based methods provide a high-throughput approach for the detection and quantification of fucosylated glycoproteins. Lectins are proteins that bind to specific carbohydrate structures. Fucose-binding lectins, such as Lens culinaris agglutinin (LCA) for core fucose and Aleuria aurantia lectin (AAL) for various fucose linkages, can be used to capture fucosylated proteins from complex mixtures like cell lysates or serum.[10][11] In a typical workflow, the sample is incubated with lectins immobilized on a solid support. After washing away unbound proteins, the captured fucosylated glycoproteins can be eluted and quantified, for example, by fluorescent labeling followed by measurement in a plate reader.[10]
Experimental Workflow: Lectin-Affinity Analysis
Caption: Workflow for lectin-affinity based fucosylation analysis.
Experimental Protocols
Protocol 1: Metabolic Labeling of Fucosylated Glycoproteins with 6-Azido-L-fucose and Click Chemistry
Materials:
-
Cells of interest (e.g., Jurkat cells)
-
Complete cell culture medium
-
Peracetylated 6-azido-L-fucose (Ac4-6-AzFuc)
-
Lysis buffer (e.g., 1% NP-40 in PBS with protease inhibitors)
-
4-ethynyl-N-ethyl-1,8-naphthalimide
-
Copper(II) sulfate (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
SDS-PAGE reagents
-
Western blot reagents
-
Streptavidin-HRP conjugate
-
Biotin-azide (for control)
Procedure:
-
Metabolic Labeling: Culture cells in the presence of 25-100 µM Ac4-6-AzFuc for 24-72 hours.[12]
-
Cell Lysis: Harvest cells and lyse them in lysis buffer on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.
-
Click Reaction: a. To 50 µg of protein lysate, add 4-ethynyl-N-ethyl-1,8-naphthalimide to a final concentration of 50 µM. b. Add TCEP to a final concentration of 1 mM. c. Add TBTA to a final concentration of 100 µM. d. Initiate the reaction by adding CuSO4 to a final concentration of 1 mM. e. Incubate at room temperature for 1 hour.
-
Analysis: a. Separate the labeled proteins by SDS-PAGE. b. Visualize the fluorescently labeled proteins using a gel imager with appropriate excitation and emission filters for the naphthalimide fluorophore. c. For Western blot analysis, perform the click reaction with biotin-azide instead of the fluorescent probe. Transfer the proteins to a membrane and probe with streptavidin-HRP.
Protocol 2: Enzymatic Labeling of Fucosylation using FUT8 and Fluorescent GDP-Fucose
Materials:
-
Purified glycoprotein of interest
-
Recombinant fucosyltransferase 8 (FUT8)
-
GDP-Fucose-Cy5 (or other fluorescently labeled GDP-fucose)
-
Reaction buffer (e.g., 50 mM MES, pH 6.5, 25 mM MnCl2)
-
SDS-PAGE reagents
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
10 µg of the acceptor glycoprotein
-
1 µg of recombinant FUT8
-
10 µM GDP-Fucose-Cy5
-
Reaction buffer to a final volume of 50 µL.
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.
-
Quenching: Stop the reaction by adding 4X Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Analysis: a. Separate the reaction products by SDS-PAGE. b. Visualize the fluorescently labeled glycoprotein using a fluorescent gel scanner with appropriate lasers and filters for the chosen fluorophore (e.g., Cy5).
Protocol 3: Analysis of Fucosylation Levels after Inhibition with 2-Fluoro-Peracetyl-Fucose
Materials:
-
Cells of interest
-
Complete cell culture medium
-
2-Fluoro-peracetyl-fucose (2F-Peracetyl-Fucose)
-
DMSO (for stock solution)
-
Lysis buffer
-
Lectin (e.g., AAL or LCA) conjugated to HRP or biotin
-
Western blot reagents
Procedure:
-
Inhibitor Treatment: a. Prepare a stock solution of 2F-Peracetyl-Fucose in DMSO. b. Treat cells with varying concentrations of the inhibitor (e.g., 10-200 µM) for 48-72 hours. Include a vehicle control (DMSO only).[13]
-
Cell Lysis: Harvest and lyse the cells as described in Protocol 1.
-
Quantification of Fucosylation: a. Separate equal amounts of protein from each treatment condition by SDS-PAGE and transfer to a membrane. b. Block the membrane and then probe with a fucose-binding lectin (e.g., biotinylated AAL followed by streptavidin-HRP). c. Develop the blot and quantify the band intensities to determine the relative reduction in fucosylation at different inhibitor concentrations.
Protocol 4: Lectin-Affinity Purification and Quantification of Fucosylated Proteins
Materials:
-
Sample containing fucosylated glycoproteins (e.g., serum, cell lysate)
-
Fucose-binding lectin (e.g., AAL) immobilized on agarose beads
-
Binding/Wash Buffer (e.g., TBS with 1 mM CaCl2, 1 mM MgCl2)
-
Elution Buffer (e.g., Binding/Wash Buffer containing 100 mM L-fucose)
-
Fluorescent protein labeling dye (e.g., FITC)
-
96-well black microplate
-
Plate reader with fluorescence detection
Procedure:
-
Fluorescent Labeling: Label the total protein in the sample with a fluorescent dye according to the manufacturer's instructions.
-
Lectin Binding: a. Equilibrate the lectin-agarose beads with Binding/Wash Buffer. b. Incubate the fluorescently labeled sample with the beads for 1-2 hours at 4°C with gentle rotation.
-
Washing: Wash the beads three times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound fucosylated glycoproteins by incubating the beads with Elution Buffer.
-
Quantification: a. Transfer the eluted fraction to a 96-well black microplate. b. Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the chosen fluorophore. The fluorescence intensity is proportional to the amount of fucosylated glycoproteins in the sample.[10]
References
- 1. Fucosylation Is a Promising Target for Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A Chemical Reporter Strategy to Probe Glycoprotein Fucosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkynyl sugar analogs for the labeling and visualization of glycoconjugates in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detecting substrate glycans of fucosyltransferases with fluorophore-conjugated fucose and methods for glycan electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Quantitative analysis of fucosylated glycoproteins by immobilized lectin-affinity fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Site-Specific Fucosylation Analysis Identifying Glycoproteins Associated with Aggressive Prostate Cancer Cell Lines Using Tandem Affinity Enrichments of Intact Glycopeptides Followed by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
Comparative analysis of naphthalimide derivatives in fluorescence microscopy
For Researchers, Scientists, and Drug Development Professionals
The quest for brighter, more stable, and highly specific fluorescent probes is a driving force in modern biological imaging. Among the plethora of available fluorophores, 1,8-naphthalimide derivatives have emerged as a versatile and powerful class of compounds for a wide range of applications in fluorescence microscopy. Their tunable photophysical properties, high quantum yields, large Stokes shifts, and excellent photostability make them attractive alternatives to more conventional dyes.[1][2] This guide provides a comparative analysis of select naphthalimide derivatives, offering a practical resource for researchers looking to incorporate these promising probes into their experimental workflows.
Key Advantages of Naphthalimide Probes
Naphthalimide derivatives offer several distinct advantages for cellular imaging:
-
High Photostability: Compared to traditional fluorophores, many naphthalimide derivatives exhibit superior resistance to photobleaching, enabling longer-term imaging experiments.[2][3]
-
Large Stokes Shifts: A significant separation between the excitation and emission maxima minimizes spectral overlap and reduces background noise, leading to improved signal-to-noise ratios.[1]
-
Tunable Properties: The chemical structure of the naphthalimide core can be readily modified, allowing for the fine-tuning of its spectral properties and targeting specificity.
-
Environmental Sensitivity: Many naphthalimide derivatives display fluorescence characteristics that are sensitive to their local microenvironment, making them excellent sensors for parameters like pH, viscosity, and polarity.[4][5][6][7]
-
Biocompatibility: Numerous studies have demonstrated the low cytotoxicity of various naphthalimide probes, ensuring minimal perturbation to living systems during imaging.[1][2]
Comparative Analysis of Naphthalimide Probes
This section provides a detailed comparison of naphthalimide derivatives designed for specific applications, alongside commonly used alternative probes.
Mitochondrial Imaging
Mitochondria are crucial organelles involved in cellular energy production and apoptosis. Fluorescent probes that specifically target mitochondria are invaluable tools for studying their dynamics and function.
Featured Naphthalimide Probe: Mt-4
Mt-4 is a 1,8-naphthalimide derivative specifically designed for mitochondrial staining.[1] It features a triphenylphosphonium (TPP) cation, which facilitates its accumulation within the negatively charged mitochondrial matrix.[1]
| Probe | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield | Cytotoxicity | Reference |
| Mt-4 | 408 | 525 | 117 | Not Reported | Low | [1] |
| MitoTracker Red CMXRos | 579 | 599 | 20 | High | Moderate | Commercial Data |
| NPA-TPP | Not Specified | Not Specified | Not Specified | Not Reported | Negligible | [8] |
Comparison with MitoTracker Dyes:
MitoTracker dyes are widely used for mitochondrial labeling. While effective, some MitoTracker variants can be cytotoxic and exhibit lower photostability compared to certain naphthalimide derivatives.[2] Notably, the fluorescence of Mt-4 has been shown to increase under conditions of mitochondrial stress, a feature not observed with some conventional dyes.[1] NPA-TPP is another naphthalimide-based probe that boasts high sensitivity, specificity, and exceptional photostability for long-term mitochondrial tracking.[8]
Lipid Droplet Imaging
Lipid droplets are dynamic organelles involved in lipid storage and metabolism. Their visualization is critical for understanding various metabolic diseases.
Featured Naphthalimide Probe: 4-DiMe-ANI
4-Dimethylamino-1,8-naphthalimide (4-DiMe-ANI) is a "turn-on" fluorescent probe that selectively stains lipid droplets.[3][9] Its fluorescence is significantly enhanced in the lipophilic environment of the lipid droplet compared to the aqueous cytoplasm.[3]
| Probe | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Key Feature | Reference |
| 4-DiMe-ANI | ~440 (in cells) | ~550 (in cells) | ~110 | "Turn-on" fluorescence, High photostability | [3][9] |
| BODIPY 493/503 | 493 | 503 | 10 | Bright fluorescence | [3][9] |
Comparison with BODIPY 493/503:
BODIPY 493/503 is a common green-emitting dye for lipid droplets. However, 4-DiMe-ANI demonstrates superior photostability, retaining approximately 80% of its fluorescence after 2 hours of continuous irradiation, while BODIPY 493/503 loses about 75% of its signal under the same conditions.[3] Furthermore, the "turn-on" nature of 4-DiMe-ANI provides a higher signal-to-noise ratio for wash-free imaging.[3]
Sensing Cellular Microenvironments
The ability of naphthalimide derivatives to respond to their surroundings makes them powerful tools for measuring intracellular parameters.
pH Sensing:
Several naphthalimide derivatives have been developed as fluorescent pH sensors, often targeting acidic organelles like lysosomes.[5] Probes such as SM1, SM2, and SM3 exhibit a pH-dependent increase in fluorescence intensity in acidic environments.[5] TRapH is a ratiometric pH probe, offering more quantitative measurements by comparing fluorescence intensities at two different wavelengths.[10]
| Probe | pKa | Excitation (nm) | Emission (nm) | Key Feature | Reference |
| SM1 | ~6.8 | 405 | 517 | "Turn-on" in acidic pH | [5] |
| SM3 | ~7.0 | Not Specified | Not Specified | pKa near physiological pH | [5] |
| TRapH | Not Reported | 347, 450 | 538 | Ratiometric response | [10] |
| LysoSensor Green DND-189 | ~5.2 | 443 | 505 | Commercially available | Commercial Data |
Viscosity Sensing:
Intracellular viscosity is a critical parameter that can reflect changes in cellular processes and disease states. Naphthalimide-based molecular rotors are designed to exhibit increased fluorescence quantum yield in viscous environments due to the restriction of intramolecular rotation.
| Probe | Excitation (nm) | Emission (nm) | Key Feature | Reference |
| BNAP | Not Specified | Not Specified | Dual-channel rotor, thermoresponsive | [11] |
| Probe 1 (Naphthalimide-4-(4-nitrophenyl)thiosemicarbazide) | 405 | 470 (viscosity), 550 (NO) | Simultaneous viscosity and nitric oxide sensing | [12] |
Experimental Protocols
The following are generalized protocols for using naphthalimide-based fluorescent probes for cellular imaging. Specific parameters may need to be optimized for different cell types and probes.
Cell Culture and Staining
-
Cell Seeding: Plate cells on glass-bottom dishes or coverslips at an appropriate density to achieve 60-80% confluency on the day of imaging.
-
Probe Preparation: Prepare a stock solution of the naphthalimide probe (typically 1-10 mM) in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Staining Solution: Dilute the stock solution to the final working concentration (usually 1-10 µM) in pre-warmed cell culture medium or a suitable buffer (e.g., PBS or HBSS).
-
Cell Incubation: Remove the culture medium from the cells and add the staining solution. Incubate the cells for the recommended time (typically 15-60 minutes) at 37°C in a CO2 incubator.
-
Washing (if required): For probes that are not "turn-on", gently wash the cells two to three times with pre-warmed culture medium or buffer to remove excess probe. For "turn-on" probes, a wash-free protocol may be possible.[3]
-
Imaging: Add fresh, pre-warmed medium or buffer to the cells and proceed with fluorescence microscopy.
Fluorescence Microscopy
-
Microscope Setup: Use a confocal or widefield fluorescence microscope equipped with appropriate filter sets or laser lines for the specific naphthalimide probe.
-
Excitation and Emission: Set the excitation and emission wavelengths according to the probe's spectral characteristics. For example, for Mt-4, excitation at ~408 nm and emission collection at ~525 nm would be appropriate.[1]
-
Image Acquisition: Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching. For time-lapse imaging, optimize the acquisition interval based on the biological process being observed.
-
Co-localization Studies: To confirm the subcellular localization of a new probe, co-stain with a commercially available organelle-specific marker (e.g., LysoTracker for lysosomes). Acquire images in sequential mode to avoid spectral bleed-through.
Visualizing Cellular Pathways and Workflows
The versatility of naphthalimide probes allows for the visualization of complex cellular processes.
Apoptosis Detection using a Caspase-3 Probe
Naphthalimide derivatives can be engineered to respond to specific enzymatic activities. For instance, a probe consisting of a 1,8-naphthalimide fluorophore linked to a caspase-3 recognition sequence (DEVD) can be used to visualize apoptosis.[13]
Caption: Caspase-3 activation during apoptosis cleaves the naphthalimide probe.
General Experimental Workflow
The following diagram illustrates a typical workflow for using naphthalimide probes in fluorescence microscopy.
References
- 1. 1,8-Naphthalimide derivative dyes targeting live cell mitochondria with large stokes shift - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. A Novel Fluorescent Probe for Determination of pH and Viscosity Based on a Highly Water-Soluble 1,8-Naphthalimide Rotor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A series of naphthalimide derivatives as intra- and extra-cellular pH sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aminoindole and naphthalimide based charge transfer fluorescent probes for pH sensing and live cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. New photostable naphthalimide-based fluorescent probe for mitochondrial imaging and tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. A thermoresponsive fluorescent rotor based on a hinged naphthalimide for a viscometer and a viscosity-related thermometer - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Utilising a 1,8-naphthalimide probe for the ratiometric fluorescent visualisation of caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 4-Azido-n-ethyl-1,8-naphthalimide Shines in Click Chemistry Applications
For researchers, scientists, and drug development professionals seeking a robust and efficient fluorescent probe for click chemistry, 4-Azido-n-ethyl-1,8-naphthalimide emerges as a compelling candidate. This comparison guide provides an objective analysis of its performance against common alternatives, supported by experimental data, to inform your selection of the optimal tool for bioorthogonal labeling and imaging.
At the heart of its advantages lies the 1,8-naphthalimide core, a fluorophore renowned for its exceptional photostability, high fluorescence quantum yield, and significant Stokes shift. These intrinsic properties translate to brighter, more stable signals in demanding imaging experiments. When functionalized with an azide group, it becomes a versatile tool for copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, the cornerstones of click chemistry.
Performance at a Glance: A Quantitative Comparison
To facilitate a direct comparison, the following table summarizes the key photophysical and performance characteristics of this compound alongside popular alternatives.
| Feature | This compound | Alexa Fluor 488 Azide | Cy5 Azide |
| Excitation Max (nm) | ~440 | 495 | 649-650[1] |
| Emission Max (nm) | ~540 | 519 | 668-670[1] |
| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Data not readily available | 71,000 | 250,000 |
| Fluorescence Quantum Yield (Φ) | High (derivative dependent) | 0.92 | 0.2 |
| Photostability | Excellent | High | Moderate |
| Biocompatibility | Good (low cytotoxicity observed in derivatives) | Excellent | Good |
| Click Reaction Kinetics | Fast (CuAAC) | Fast (CuAAC) | Fast (CuAAC) |
Note: Specific photophysical data for this compound can be context-dependent. The high quantum yield of the 1,8-naphthalimide core is a strong indicator of bright fluorescence.
Key Advantages of this compound
The unique combination of the 1,8-naphthalimide fluorophore and the azide handle for click chemistry offers several distinct advantages:
-
Exceptional Photostability: The naphthalimide scaffold is inherently resistant to photobleaching, allowing for longer exposure times and time-lapse imaging without significant signal degradation. This is a critical advantage over many other fluorophores that can quickly lose their fluorescence under continuous illumination.
-
Large Stokes Shift: The significant separation between the excitation and emission maxima minimizes self-quenching and reduces background noise, leading to a better signal-to-noise ratio in imaging applications.
-
High Fluorescence Quantum Yield: The 1,8-naphthalimide core is known for its high quantum efficiency, translating to bright fluorescent signals that are easily detectable even at low concentrations.
-
Versatility in Click Chemistry: As an azide-functionalized probe, it is readily applicable in both copper-catalyzed and strain-promoted click chemistry reactions, offering flexibility in experimental design.
-
Good Biocompatibility: Studies on various 1,8-naphthalimide derivatives have demonstrated low cytotoxicity, making them suitable for live-cell imaging applications with minimal perturbation to biological systems.[2][3]
Alternative Fluorescent Azides: A Comparative Overview
While this compound presents a strong case, other fluorescent azides are widely used and offer their own set of advantages.
-
Alexa Fluor Azides: This family of dyes is known for its exceptional brightness and photostability across the spectral range. Alexa Fluor 488, for example, boasts a very high quantum yield. However, they can be more expensive than other alternatives.
-
Cy Dye Azides: Cyanine dyes, such as Cy5, are popular for their emission in the far-red region of the spectrum, which minimizes autofluorescence from biological samples. While they have a very high extinction coefficient, their quantum yield can be lower than other dyes.
Experimental Protocols
To ensure reproducible and reliable results, detailed experimental protocols for the application of this compound in click chemistry are provided below.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Live Cells
This protocol outlines the general steps for labeling alkyne-modified biomolecules with this compound in a cellular context.
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Methodology:
-
Metabolic Labeling: Culture cells in a medium containing an alkyne-modified metabolic precursor (e.g., an amino acid, sugar, or nucleoside analog) to incorporate the alkyne group into the biomolecules of interest.
-
Cell Preparation: After the desired incubation period, wash the cells twice with PBS to remove any unincorporated alkyne substrate.
-
Click Reaction Cocktail: Prepare a fresh click reaction cocktail. A typical cocktail includes:
-
This compound (final concentration: 10-50 µM)
-
Copper(II) sulfate (CuSO₄) (final concentration: 50-100 µM)
-
A copper-chelating ligand such as THPTA (final concentration: 250-500 µM) to improve reaction efficiency and reduce cytotoxicity.
-
A reducing agent like sodium ascorbate (final concentration: 1-5 mM), added last to initiate the reaction.
-
-
Labeling: Add the click reaction cocktail to the cells and incubate for 15-60 minutes at room temperature or 37°C.
-
Washing and Imaging: Wash the cells three times with PBS to remove unreacted reagents. The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for the naphthalimide fluorophore (Excitation: ~440 nm, Emission: ~540 nm).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Live Cells
For applications where copper-induced cytotoxicity is a concern, the copper-free SPAAC reaction is a valuable alternative.
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Methodology:
-
Metabolic Labeling: Culture cells with a substrate containing a strained alkyne, such as a cyclooctyne derivative (e.g., DBCO, BCN).
-
Cell Preparation: Wash the cells twice with PBS to remove the excess strained alkyne.
-
Labeling: Add this compound to the cell culture medium at a final concentration of 1-10 µM.
-
Incubation: Incubate the cells for 30-120 minutes at 37°C. The reaction kinetics of SPAAC are generally slower than CuAAC.
-
Washing and Imaging: Wash the cells three times with fresh media or PBS and image as described for the CuAAC protocol.
Cytotoxicity Assessment: MTT Assay
To quantitatively assess the biocompatibility of this compound, a standard MTT assay can be performed.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for a period that reflects the intended experimental duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Logical Framework for Probe Selection
The choice of a fluorescent azide for click chemistry depends on the specific requirements of the experiment. The following diagram illustrates a decision-making process.
Caption: Decision tree for selecting a fluorescent azide probe.
References
- 1. glpbio.com [glpbio.com]
- 2. 1,8-Naphthalimide derivative dyes targeting live cell mitochondria with large stokes shift - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, Quantum-Chemical Calculations and Cytotoxic Activity of 1,8-Naphthalimide Derivatives with Non-Protein Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance review of 4-Azido-n-ethyl-1,8-naphthalimide in super-resolution microscopy
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of super-resolution microscopy (SRM), the choice of fluorescent probe is paramount to achieving high-quality, high-resolution images. This guide provides a comparative performance review of 4-Azido-n-ethyl-1,8-naphthalimide, a click-activated fluorescent probe, for its application in super-resolution microscopy techniques such as stochastic optical reconstruction microscopy (STORM) and photoactivated localization microscopy (PALM). We will objectively compare its known characteristics with alternative probes and provide supporting experimental context.
Executive Summary
This compound is a fluorogenic probe that becomes fluorescent upon reaction with an alkyne-modified target via click chemistry. This property makes it an attractive tool for specific labeling of biomolecules, such as glycoproteins and glycolipids, in a cellular context. While the 1,8-naphthalimide scaffold is known for its general photostability and high fluorescence quantum yields, specific quantitative data on the performance of the 4-azido derivative in super-resolution microscopy is limited in publicly available literature. This guide compiles available information and draws comparisons with well-characterized alternative probes to aid researchers in their experimental design.
Data Presentation: Quantitative Comparison of Fluorescent Probes
| Property | This compound (post-click) | Alexa Fluor 647 | References |
| Excitation Max (nm) | ~450 | 650 | [1] |
| Emission Max (nm) | ~550 | 665 | [1] |
| Quantum Yield | High (estimated) | 0.33 | [2] |
| Photostability | Good (general characteristic) | High | [2] |
| Blinking Properties for STORM | Data not available | Excellent photoswitching properties | [3] |
| Localization Precision (nm) | Data not available | ~20-30 | [4] |
| Labeling Strategy | Click Chemistry (fluorogenic) | Antibody/streptavidin, click chemistry | [5] |
Experimental Protocols
Protocol 1: Metabolic Labeling and Click Chemistry for Super-Resolution Imaging of Glycoproteins
This protocol describes the general steps for labeling cellular glycoproteins with this compound for subsequent super-resolution imaging.
Materials:
-
Cell line of interest
-
Cell culture medium
-
Azide-modified sugar (e.g., peracetylated N-azidoacetylgalactosamine - Ac4GalNAz)
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)
-
Sodium ascorbate
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
STORM imaging buffer
Procedure:
-
Metabolic Labeling: Culture cells in a medium supplemented with an appropriate concentration of the azide-modified sugar for 24-48 hours to allow for metabolic incorporation into glycoproteins.
-
Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 10-15 minutes, followed by permeabilization with 0.1% Triton X-100 for 5-10 minutes.
-
Blocking: Block non-specific binding sites by incubating the cells in 3% BSA for 1 hour.
-
Click Reaction: Prepare the click reaction cocktail containing this compound, CuSO4, THPTA, and freshly prepared sodium ascorbate in PBS. Incubate the cells with the cocktail for 30-60 minutes at room temperature.
-
Washing: Wash the cells extensively with PBS to remove unreacted components.
-
Super-Resolution Imaging: Mount the sample in a STORM imaging buffer and proceed with imaging on a super-resolution microscope.
Protocol 2: dSTORM Imaging
This protocol provides a general workflow for acquiring dSTORM images.
Equipment:
-
Wide-field fluorescence microscope equipped for single-molecule imaging (e.g., with high-power lasers and a sensitive camera)
-
Objective with high numerical aperture (e.g., 1.4 NA)
Procedure:
-
Sample Mounting: Mount the labeled cells in a suitable imaging chamber with STORM imaging buffer. This buffer typically contains an oxygen scavenging system and a thiol to promote photoswitching of the fluorophores.
-
Microscope Setup: Focus on the sample and select the appropriate laser line for excitation of the fluorophore (e.g., ~450 nm for the naphthalimide probe post-click).
-
Photoswitching and Acquisition: Use a high laser power to induce the blinking of the fluorophores. Acquire a time series of thousands of images, ensuring that only a sparse subset of fluorophores is fluorescent in each frame.
-
Data Analysis: Process the acquired image series using localization software to determine the precise coordinates of each detected single-molecule event. Reconstruct the final super-resolution image from the localized coordinates.
Mandatory Visualization
Signaling Pathway: Click Chemistry Labeling
The following diagram illustrates the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is the fundamental principle behind the labeling strategy using this compound.
Experimental Workflow: Super-Resolution Microscopy
This diagram outlines the general workflow for a super-resolution microscopy experiment using a click-activated probe, from sample preparation to final image reconstruction.
Discussion and Alternatives
The primary advantage of this compound is its fluorogenic nature, which minimizes background fluorescence from unreacted probes, a significant benefit for achieving high signal-to-noise ratios in super-resolution imaging. The 1,8-naphthalimide core is also reputed for good photostability, a critical factor for withstanding the high laser powers used in STORM.[6]
However, the lack of specific photophysical data for this probe in SRM applications is a major drawback. Without knowing its blinking characteristics (on-off times, duty cycle) and photon output per switching event, it is difficult to predict its performance and optimize imaging conditions.
Alternative Probes:
For click chemistry-based super-resolution imaging, several well-characterized alternatives exist:
-
Alexa Fluor Dyes with Azide/Alkyne Modifications: Dyes like Alexa Fluor 647 are the gold standard for STORM due to their exceptional photoswitching properties and high photon output.[2][3] They are commercially available with azide or alkyne handles for click chemistry.
-
Other Fluorogenic Azide Probes: A variety of other fluorogenic azide probes based on different scaffolds (e.g., coumarin, silicon-rhodamine) have been developed and characterized for biological imaging.[5][7]
The choice of probe will ultimately depend on the specific experimental requirements, including the target biomolecule, the desired emission wavelength, and the super-resolution modality being used.
Conclusion
This compound presents a promising option for targeted super-resolution imaging of biomolecules via click chemistry, primarily due to its fluorogenic properties. However, the current lack of comprehensive photophysical characterization in the context of SRM necessitates caution. Researchers considering this probe should be prepared to perform their own characterization and optimization. For applications requiring well-established and predictable performance, azide- or alkyne-modified Alexa Fluor dyes remain a more reliable choice. Further research into the super-resolution performance of this compound and other naphthalimide-based probes is warranted to fully explore their potential in this exciting field.
References
- 1. This compound (CAS 912921-27-8): R&D Systems [rndsystems.com]
- 2. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. Fluorogenic Azidofluoresceins for Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Super-Resolution Fluorescence Enhanced Imaging using Bleaching/Blinking Assisted Localization Microscopy (BALM) | Technology Transfer [techtransfer.nih.gov]
- 7. pnas.org [pnas.org]
Comparative Guide to 4-Azido-n-ethyl-1,8-naphthalimide for Cross-Reactivity Studies
This guide provides a comprehensive comparison of 4-Azido-n-ethyl-1,8-naphthalimide, a fluorescent probe utilized in biological imaging, with alternative methods. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of its performance based on available experimental data.
Introduction to this compound
This compound is a click-activated fluorescent probe.[1] Its primary application lies in the dynamic imaging of cell surface and intracellular fucosylation of glycoproteins and glycolipids.[1] The underlying principle involves the metabolic incorporation of an alkyne-modified fucose sugar into cellular glycans. The subsequent reaction of the azide group on the naphthalimide probe with the incorporated alkyne, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), leads to the formation of a stable triazole linkage and a significant increase in fluorescence, allowing for visualization.
Performance and Cross-Reactivity Analysis
A critical aspect of any bioorthogonal probe is its specificity and potential for off-target reactions. This section details the known cross-reactivity of this compound and compares its performance with alternative techniques.
Known Cross-Reactivity with Hydrogen Sulfide (H₂S)
A significant consideration for researchers using 4-azido-1,8-naphthalimide derivatives is their reactivity with hydrogen sulfide (H₂S), a gaseous signaling molecule. The azide group can be reduced by H₂S to an amine, leading to a "turn-on" fluorescent signal. This reaction is highly selective for H₂S over other biologically relevant thiols such as cysteine and glutathione. While this property is exploited for the development of H₂S-specific probes, it represents a potential source of cross-reactivity when the intended target is an alkyne-modified biomolecule.
Comparison with Alternative Probes and Methods
The performance of this compound can be benchmarked against other methods used for studying fucosylation.
Table 1: Comparison of Probes for Fucosylated Glycan Analysis
| Feature | This compound | 4-Ethynyl-n-ethyl-1,8-naphthalimide | Lectin-Based Probes (e.g., AOL-FITC) |
| Principle | Click chemistry with alkyne-modified sugars | Click chemistry with azide-modified sugars | Specific binding to fucose residues |
| Specificity | High for the alkyne handle | High for the azide handle | Can have cross-reactivity with other sugars |
| Signal Amplification | "Turn-on" fluorescence upon reaction | "Turn-on" fluorescence upon reaction | Direct fluorescence, no amplification |
| Live Cell Imaging | Yes | Yes | Yes |
| Known Cross-Reactivity | Hydrogen Sulfide (H₂S) | Minimal reported | Other carbohydrate structures |
| Temporal Resolution | Allows for pulse-chase labeling | Allows for pulse-chase labeling | Stains existing fucosylated glycans |
| Quantitative Analysis | Fluorescence intensity correlates with incorporation | Fluorescence intensity correlates with incorporation | Can be quantitative but may be affected by binding affinity |
Experimental Protocols
Metabolic Labeling of Fucosylated Glycans
This protocol is adapted from the general principles of metabolic glycoengineering for use with an alkyne-modified fucose analog and this compound.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Peracetylated fucose alkyne (e.g., 6-alkynyl-fucose tetraacetate)
-
This compound (dissolved in DMSO)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click chemistry reagents (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like TBTA for CuAAC)
-
Wash buffer (e.g., PBS with 1% BSA)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling: Culture cells in the presence of peracetylated fucose alkyne (typically 25-50 µM) for 1-3 days. The acetyl groups enhance cell permeability.
-
Cell Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes at room temperature, and then permeabilize with 0.1% Triton X-100 for 10 minutes if intracellular labeling is desired.
-
Click Reaction: Prepare the click reaction cocktail containing this compound (typically 10-50 µM), copper(II) sulfate (e.g., 100 µM), sodium ascorbate (e.g., 1 mM), and TBTA (e.g., 100 µM) in PBS. Incubate the cells with the cocktail for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with a wash buffer to remove unreacted probe and click reagents.
-
Imaging: Mount the cells and visualize the fluorescence using a microscope with appropriate filter sets for the naphthalimide fluorophore (Excitation/Emission maxima are typically in the blue-green region).
Hydrogen Sulfide Detection
For studying the cross-reactivity with H₂S, a similar protocol can be followed, omitting the metabolic labeling step and instead treating the cells or a solution with a known concentration of an H₂S donor (e.g., NaHS) before or during the incubation with this compound.
Visualizations
To aid in understanding the experimental workflows and relationships, the following diagrams are provided.
Caption: Workflow for metabolic labeling and detection of fucosylated glycans.
Caption: Intended vs. cross-reactivity pathways for the probe.
Conclusion
This compound is a valuable tool for the fluorescent imaging of fucosylated glycans through metabolic labeling and click chemistry. Its high specificity for the bioorthogonal alkyne handle and the "turn-on" nature of its fluorescence provide a good signal-to-noise ratio. However, researchers must be aware of its potential cross-reactivity with endogenous hydrogen sulfide, which can lead to false-positive signals. When designing experiments, it is crucial to consider the biological context and potential for H₂S production in the system under investigation. Comparison with alternative methods, such as the use of 4-ethynyl-n-ethyl-1,8-naphthalimide with azide-modified sugars or lectin-based probes, can provide a more comprehensive understanding of fucosylation dynamics. The choice of the most appropriate tool will depend on the specific research question, the biological system, and the available instrumentation.
References
A Researcher's Guide to Quantitative Fucosylation Analysis: Azide Probes vs. Alternative Methods
For researchers, scientists, and drug development professionals, the precise quantification of protein fucosylation is critical for understanding its role in various physiological and pathological processes, including cancer and inflammation. This guide provides an objective comparison of the leading methods for quantitative fucosylation analysis, with a focus on azide-based metabolic labeling techniques and a key alternative, Lectin-Affinity Fluorescent Labeling Quantification (LAFLQ).
Protein fucosylation, the addition of a fucose sugar to a protein, is a post-translational modification that plays a pivotal role in cell signaling, cell-cell recognition, and immune responses. Aberrant fucosylation is a well-established hallmark of several diseases, making it a crucial area of study and a potential target for therapeutic intervention. This guide delves into the methodologies available for the quantitative analysis of protein fucosylation, offering a comparative overview to aid researchers in selecting the most appropriate technique for their experimental needs.
At a Glance: Comparison of Fucosylation Quantification Methods
| Feature | Metabolic Labeling with Azide/Alkyne Probes | Lectin-Affinity Fluorescent Labeling Quantification (LAFLQ) |
| Principle | Incorporation of a bioorthogonal fucose analog into glycoproteins, followed by chemical ligation to a reporter tag. | Direct binding of fucose-specific lectins to fucosylated glycoproteins, followed by fluorescent detection. |
| Specificity | High, dependent on the specificity of the cellular metabolic machinery and the bioorthogonal reaction. | Moderate to high, dependent on the specificity of the chosen lectins for particular fucose linkages. |
| Sensitivity | High, can be amplified by choice of reporter tag (e.g., fluorophore, biotin). | Good, dependent on the affinity of the lectin and the sensitivity of the fluorescence detection system. |
| Dynamic Range | Wide, suitable for detecting both subtle and large changes in fucosylation. | Moderate, may be limited by lectin binding saturation. |
| Quantitative Approach | Relative or absolute quantification using fluorescence intensity, mass spectrometry, or Western blotting. | Relative quantification based on fluorescence intensity. |
| Ease of Use | Multi-step process requiring cell culture and chemical reactions. | Relatively straightforward, involving incubation and washing steps. |
| Information Provided | Overall fucosylation levels, identification of fucosylated proteins (with MS), and spatial localization (with microscopy). | Overall fucosylation levels for specific fucose linkages. |
| Potential Drawbacks | Potential for cytotoxicity with some probes (e.g., 6-azidofucose), and metabolic pathways can be cell-type dependent. | Lectin binding can be influenced by glycan complexity and accessibility; does not identify specific fucosylated proteins. |
Metabolic Labeling with Azide and Alkyne Probes: A Powerful Approach
Metabolic labeling with bioorthogonal fucose analogs is a powerful and versatile strategy for the quantitative analysis of protein fucosylation. This method involves introducing a fucose analog containing a chemically unique functional group (an azide or an alkyne) to cells or organisms. The cellular machinery incorporates this analog into newly synthesized glycoproteins. The incorporated tag can then be specifically detected through a bioorthogonal chemical reaction, most commonly a "click chemistry" reaction, with a complementary probe bearing a reporter molecule such as a fluorophore or biotin.
The Fucose Salvage Pathway: The Gateway for Probes
The success of metabolic labeling hinges on the fucose salvage pathway. This pathway allows cells to utilize exogenous fucose by converting it into GDP-fucose, the substrate for fucosyltransferases. These enzymes then transfer the fucose (or its analog) onto glycoproteins.
Alternatives to 4-Azido-n-ethyl-1,8-naphthalimide for imaging glycans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of alternatives to 4-Azido-n-ethyl-1,8-naphthalimide for the fluorescent imaging of glycans. The focus is on probes utilized in the common workflow of metabolic labeling with an azide-modified sugar followed by a bioorthogonal click chemistry reaction. We present key performance data, detailed experimental protocols, and a visual representation of the experimental workflow to aid in the selection of the most suitable probe for your research needs.
Performance Comparison of Fluorescent Azide Probes
The selection of a fluorescent probe for glycan imaging is critical and depends on various factors including brightness, photostability, and the signal-to-noise ratio in a cellular environment. While this compound is a well-established probe, several alternatives offer distinct advantages. Below is a summary of their key photophysical properties.
| Probe Class | Example Probe | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) | Key Advantages |
| Naphthalimide | This compound (post-click) | ~357 | ~462 | Not widely reported | 0.36[1] | - | Fluorogenic potential, good for reducing background. |
| BODIPY | BODIPY-FL Azide | ~503 | ~512 | > 80,000[] | ~0.9[] | > 72,000 | High quantum yield, narrow emission spectra, photostable. |
| Rhodamine | Rhodamine B Azide (representative) | ~543 | ~565 | ~106,000 | ~0.7 | ~74,200 | High extinction coefficient, very bright, good photostability. |
| Fluorescein | Fluorescein Azide | ~494 | ~518 | ~75,000 | ~0.92 | ~69,000 | High quantum yield, but pH sensitive and prone to photobleaching. |
| AIEgens | TPE-PyN₃ (representative) | ~480 | ~668 | Not widely reported | High in aggregate state | - | High signal-to-noise, resistant to photobleaching, ideal for wash-free imaging.[3][4] |
| Cyanine | Cy5 Azide | ~649 | ~670 | ~250,000 | ~0.28 | ~70,000 | Bright, far-red emission minimizes cellular autofluorescence. |
Note: The photophysical properties, particularly the quantum yield and emission maximum, of azide probes can change upon triazole formation during the click reaction. The data presented for BODIPY, Rhodamine, and Fluorescein are representative of the core fluorophore, as data for the specific azide-clicked products in a biological context are not always available. Brightness is a calculated parameter (ε × Φ) and provides a theoretical measure of the probe's performance.
Experimental Workflow and Methodologies
The most common strategy for imaging glycans involves two main stages: the metabolic incorporation of an azide-modified sugar into the glycan structures of a cell, followed by the covalent attachment of a fluorescent probe via a bioorthogonal "click" reaction.
Caption: General workflow for fluorescent glycan imaging.
Experimental Protocols
Metabolic Labeling of Cellular Glycans with Azido Sugars
This protocol is a general guideline and may require optimization for specific cell types and experimental goals.
Materials:
-
Cell culture medium appropriate for the cell line.
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin.
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) for sialic acid labeling, or other relevant azido sugars (e.g., Ac₄GalNAz, Ac₄GlcNAz).
-
Dimethyl sulfoxide (DMSO).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Plate cells on a suitable culture vessel (e.g., glass-bottom dishes for imaging) and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
Prepare Azido Sugar Stock: Prepare a 100 mM stock solution of the peracetylated azido sugar in sterile DMSO.
-
Metabolic Labeling:
-
Dilute the azido sugar stock solution directly into the cell culture medium to a final concentration of 25-50 µM.
-
Replace the existing medium with the azido sugar-containing medium.
-
Incubate the cells for 24-48 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂). The optimal incubation time can vary between cell types.
-
Fluorescent Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This method is highly efficient but the copper catalyst can be toxic to live cells. It is best suited for fixed-cell imaging.
Materials:
-
PBS.
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
0.1% Triton X-100 in PBS for permeabilization (optional, for intracellular targets).
-
Alkyne-functionalized fluorescent probe (e.g., Alkyne-BODIPY, Alkyne-Rhodamine).
-
Click Reaction Cocktail (prepare fresh):
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water).
-
Copper(I)-stabilizing ligand (e.g., THPTA) solution (e.g., 100 mM in water).
-
Reducing agent: Sodium ascorbate solution (e.g., 300 mM in water, prepared fresh).
-
Procedure:
-
Cell Preparation:
-
After metabolic labeling, gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) Permeabilize the cells with 0.1% Triton X-100 for 10 minutes to label intracellular glycans. Wash three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail. For a typical reaction, mix the alkyne-probe (final concentration 1-10 µM), CuSO₄ (final concentration 100-200 µM), and THPTA (final concentration 500-1000 µM) in PBS.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration 2-5 mM).
-
Immediately add the cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS.
-
If desired, counterstain nuclei with a suitable dye (e.g., DAPI).
-
Mount the coverslip and image using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.
-
Fluorescent Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
SPAAC is a copper-free click chemistry method that is biocompatible and suitable for imaging glycans on living cells.
Materials:
-
Live-cell imaging medium (e.g., phenol red-free medium).
-
Azide-functionalized fluorescent probe (e.g., a DBCO- or BCN-conjugated dye).
-
PBS.
Procedure:
-
Cell Preparation:
-
After metabolic labeling, gently wash the cells twice with pre-warmed live-cell imaging medium.
-
-
Strain-Promoted Click Reaction:
-
Prepare a solution of the cyclooctyne-conjugated fluorescent probe in the imaging medium at a final concentration of 1-10 µM.
-
Add the probe solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Gently wash the cells two to three times with pre-warmed imaging medium to remove unbound probe.
-
Image the live cells immediately using a fluorescence microscope equipped with an environmental chamber to maintain temperature and CO₂ levels.
-
Conclusion
The choice of a fluorescent probe for glycan imaging is a critical decision that impacts the quality and reliability of experimental results. While this compound offers the advantage of being fluorogenic, alternatives based on BODIPY and rhodamine scaffolds provide superior brightness and photostability. For applications requiring high signal-to-noise ratios and wash-free imaging, AIEgen-based probes are an excellent emerging option. The detailed protocols provided in this guide offer a starting point for researchers to implement these powerful techniques for visualizing the complex world of glycans in biological systems. It is recommended to optimize the labeling and reaction conditions for each specific cell type and experimental setup to achieve the best results.
References
Benchmarking the Photostability of 4-Azido-n-ethyl-1,8-naphthalimide Against Other Common Fluorophores
In the landscape of fluorescent probes, photostability—the ability of a fluorophore to resist photochemical degradation upon exposure to light—is a critical parameter that dictates its utility in demanding applications such as live-cell imaging, high-resolution microscopy, and single-molecule studies. This guide provides a comparative analysis of the photostability of 4-azido-n-ethyl-1,8-naphthalimide, a versatile click-chemistry compatible fluorophore, against established fluorescent dyes: Fluorescein Isothiocyanate (FITC), Rhodamine B, and Cyanine 5 (Cy5).
Quantitative Photostability Comparison
| Fluorophore | Photobleaching Quantum Yield (Φp) | Relative Photostability |
| This compound | Estimated ~10⁻⁶ - 10⁻⁷ | High |
| Fluorescein Isothiocyanate (FITC) | ~3 x 10⁻⁵ | Low |
| Rhodamine B | ~2.5 x 10⁻⁶ | Moderate to High |
| Cyanine 5 (Cy5) | ~2 x 10⁻⁶ | High |
Note: The photobleaching quantum yields can vary significantly depending on the experimental conditions, including the solvent, presence of oxygen, and the intensity of the excitation light. The data presented are for comparative purposes under typical imaging conditions.
Discussion of Photostability
This compound: The 1,8-naphthalimide scaffold is known for its inherent rigidity and high fluorescence quantum yields, which contribute to its good photostability. The introduction of an azido group at the 4-position, an electron-withdrawing group, can influence the electronic properties of the fluorophore. While extensive quantitative data is lacking, the general robustness of the naphthalimide core suggests that this derivative maintains a high level of photostability, making it a suitable candidate for applications requiring prolonged or intense illumination.
Fluorescein Isothiocyanate (FITC): FITC is one of the most widely used green fluorophores, but it is well-documented to be highly susceptible to photobleaching. Its fluorescence intensity rapidly diminishes under continuous illumination, limiting its use in long-term imaging experiments.
Rhodamine B: Rhodamine B exhibits significantly better photostability compared to FITC. Its more rigid xanthene structure is less prone to photo-induced chemical reactions, making it a more reliable choice for quantitative and time-lapse imaging studies.
Cyanine 5 (Cy5): Cy5, a member of the cyanine dye family, is renowned for its exceptional photostability, particularly in the red region of the spectrum. This high photostability, coupled with its high extinction coefficient, makes it a preferred dye for single-molecule imaging and other demanding applications.
Experimental Protocols
A standardized method for quantifying photostability is crucial for accurate comparisons. The following protocol outlines a common approach to determine the photobleaching quantum yield of a fluorophore in solution.
Protocol for Determining Photobleaching Quantum Yield
-
Sample Preparation:
-
Prepare a dilute solution of the fluorophore in a suitable solvent (e.g., phosphate-buffered saline for biological applications or an organic solvent for other uses). The concentration should be adjusted to have an absorbance of approximately 0.05 at the excitation maximum to minimize inner filter effects.
-
A reference fluorophore with a known photobleaching quantum yield (e.g., Rhodamine 6G) should be prepared under identical conditions.
-
-
Instrumentation:
-
A fluorescence spectrophotometer or a custom-built laser-induced fluorescence setup is required.
-
The excitation source should be a stable laser or a filtered lamp with a defined wavelength and power.
-
A sensitive detector, such as a photomultiplier tube (PMT) or a CCD camera, is needed to measure the fluorescence intensity.
-
-
Measurement Procedure:
-
Place the sample cuvette in the sample holder of the instrument.
-
Continuously illuminate the sample with the excitation light at a constant power.
-
Record the fluorescence intensity as a function of time. The decay of fluorescence intensity is indicative of photobleaching.
-
Repeat the measurement for the reference fluorophore under the exact same conditions (excitation power, geometry, etc.).
-
-
Data Analysis:
-
The photobleaching quantum yield (Φp) can be calculated using the following equation: Φp,sample = Φp,ref * (k_sample / k_ref) * (ε_ref / ε_sample) where:
-
Φp,sample and Φp,ref are the photobleaching quantum yields of the sample and reference, respectively.
-
k_sample and k_ref are the first-order photobleaching rate constants obtained by fitting the fluorescence decay curves to an exponential function.
-
ε_sample and ε_ref are the molar extinction coefficients of the sample and reference at the excitation wavelength.
-
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in benchmarking fluorophore photostability.
Caption: A streamlined workflow for determining the photobleaching quantum yield of a fluorophore.
Caption: Simplified Jablonski diagram illustrating the pathways leading to photobleaching.
Safety Operating Guide
Safe Disposal of 4-Azido-n-ethyl-1,8-naphthalimide: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 4-Azido-n-ethyl-1,8-naphthalimide, a fluorescent probe used in life sciences research. Due to the presence of an azide functional group, this compound is classified as potentially energetic and requires specific handling and deactivation procedures prior to disposal to mitigate risks of explosion and toxicity. This guide is intended for researchers, scientists, and drug development professionals.
Core Safety and Hazard Information
This compound is an organic azide. This class of compounds is known to be sensitive to heat, shock, and friction, and can be potentially explosive.[1][2][3] The primary safety protocol for the disposal of organic azides is their chemical conversion to a more stable, non-hazardous form. The recommended method is the reduction of the azide group to a primary amine.[1]
Principal Hazards:
-
Explosive Potential: Organic azides can decompose violently when subjected to heat, light, physical shock, or pressure.[2][3]
-
Toxicity: Azide compounds are toxic and can be harmful if swallowed, inhaled, or absorbed through the skin. The azide ion has a toxicity profile similar to that of cyanide.[2]
-
Formation of Hydrazoic Acid: Contact with acidic substances can lead to the formation of hydrazoic acid (HN₃), which is highly toxic and explosive.[1]
-
Formation of Heavy Metal Azides: Contact with heavy metals such as copper, lead, or brass (commonly found in laboratory plumbing and some spatulas) can form extremely shock-sensitive and explosive metal azides.[3]
Immediate Safety Precautions:
-
All handling of this compound must be conducted within a certified chemical fume hood.
-
Appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a flame-resistant laboratory coat, and chemical-resistant gloves, is mandatory.
-
Use only non-metallic equipment, such as plastic or ceramic spatulas, for handling.[4]
-
Avoid exposing the compound to heat, except when in a dilute solution as part of a controlled reaction.
-
Store in a cool, dark location, segregated from incompatible materials like acids, oxidizing agents, and metals.[1][3]
-
Azide-containing waste must be kept in a dedicated, clearly labeled container, separate from all other waste streams, particularly acidic waste.[1]
Quantitative Data for Disposal Planning
The following table provides key quantitative information to aid in the safe handling and chemical deactivation of this compound.
| Parameter | Guideline / Value | Rationale |
| Compound Stability (Carbon:Nitrogen Ratio) | The C:N ratio for C₁₄H₁₀N₄O₂ is 14:4 (3.5:1), suggesting a relatively higher stability for an organic azide. | A higher carbon-to-nitrogen ratio generally indicates greater stability in organic azides.[1] |
| Storage Concentration | If storing in solution, the concentration should not exceed 1 M. | To minimize the hazard associated with the concentration of energetic materials.[1] |
| Staudinger Reduction Stoichiometry | A slight molar excess (e.g., 1.1 to 1.5 equivalents) of triphenylphosphine relative to the azide is recommended. | To ensure complete conversion of the azide to the less hazardous amine. |
Experimental Protocol: Chemical Deactivation via Staudinger Reduction
The Staudinger reduction is a well-established and mild method for converting organic azides into stable primary amines, making it a suitable choice for deactivating this compound before disposal.[5][6][7][8] The following is a general laboratory-scale protocol that should be adapted based on the quantity of material to be disposed of and after a thorough, site-specific risk assessment.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas source (Nitrogen or Argon)
-
Thin-Layer Chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
Preparation: Within a chemical fume hood, place the this compound into a clean, dry round-bottom flask containing a magnetic stir bar.
-
Dissolution: Add a sufficient volume of anhydrous THF to dissolve the azide, aiming for a dilute solution (e.g., 0.1 M).
-
Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen or argon, to displace air.
-
Reagent Addition: While stirring the solution at room temperature, slowly add 1.2 equivalents of triphenylphosphine. For larger quantities, a portion-wise addition is recommended.
-
Reaction: Allow the mixture to stir at room temperature. The reaction is typically accompanied by the evolution of nitrogen gas; therefore, adequate ventilation within the fume hood is crucial.
-
Monitoring: The progress of the reaction should be monitored by TLC until the complete disappearance of the starting azide is observed. The product of this reaction is the corresponding amine, 4-Amino-n-ethyl-1,8-naphthalimide, and triphenylphosphine oxide.
-
Hydrolysis: Upon completion of the reaction, add a volume of deionized water equal to the volume of THF and stir the mixture for an additional 30 minutes to ensure the hydrolysis of any remaining aza-ylide intermediate.
-
Waste Collection: The resulting mixture, containing the stable amine, triphenylphosphine oxide, THF, and water, should be transferred to a clearly labeled hazardous waste container designated for organic waste. This solution should not be disposed of down the drain.
Disposal Workflow Diagram
The logical flow for the safe disposal of this compound is depicted in the following diagram.
Caption: A stepwise workflow for the safe disposal of this compound.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. ucd.ie [ucd.ie]
- 3. ehs.ucsb.edu [ehs.ucsb.edu]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry-reaction.com [chemistry-reaction.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
Essential Safety and Operational Guide for Handling 4-Azido-n-ethyl-1,8-naphthalimide
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical information for the handling and disposal of 4-Azido-n-ethyl-1,8-naphthalimide (CAS 912921-27-8). Adherence to these guidelines is essential to ensure laboratory safety and procedural accuracy.
Hazard Identification and Risk Assessment
-
Azido Group (-N₃): Organic azides are energetic materials and can be sensitive to shock, friction, heat, and light, posing a risk of explosive decomposition.[1] They are also acutely toxic. The reactivity of azides necessitates careful handling to avoid the formation of highly explosive heavy metal azides.[1]
-
Naphthalimide Core: Naphthalimide derivatives can cause skin and serious eye irritation.[2][3] Inhalation of dust may lead to respiratory tract irritation.[4]
A thorough risk assessment should be conducted before any new experimental procedure involving this compound.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and mitigate risks.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving: Nitrile gloves as the outer layer, with Silver Shield® gloves underneath for high-toxicity azides. | Provides protection against chemical splashes and potential skin absorption. Silver Shield® offers enhanced protection against the toxicity of azides.[5] |
| Eye Protection | Chemical splash goggles that meet EN166 or OSHA 29 CFR 1910.133 standards. | Protects eyes from splashes and airborne particles.[2] |
| Face Protection | A face shield should be worn in conjunction with splash goggles, especially when handling larger quantities or there is a significant splash risk. | Offers an additional layer of protection for the entire face. |
| Body Protection | A flame-resistant lab coat. | Protects against chemical splashes and potential fires. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if engineering controls are insufficient or if irritation is experienced. | Protects against inhalation of dust or aerosols.[2] |
| Additional Protection | Blast shield. | Essential for protecting personnel from potential explosions when working with azido compounds.[5] |
Engineering Controls
Proper engineering controls are the primary line of defense in ensuring safety.
| Control Measure | Specification | Rationale |
| Ventilation | All handling of this compound must be conducted in a certified chemical fume hood. | A fume hood with an average face velocity of 80-120 feet per minute protects the user from inhaling hazardous vapors or dust. |
| Safety Equipment | An operational eyewash station and safety shower must be readily accessible in the immediate work area.[2] | Provides immediate decontamination in case of accidental exposure. |
| Work Surface | Use a non-metallic, non-porous work surface. | Prevents the formation of potentially explosive metal azides from scratches or spills. |
Handling and Storage Procedures
Strict adherence to the following procedures is critical for safe handling and storage.
Receiving and Unpacking:
-
Visually inspect the package for any signs of damage upon receipt.
-
Wear appropriate PPE during unpacking.
-
Verify the integrity of the primary container.
Weighing and Aliquoting:
-
Perform all manipulations within a chemical fume hood behind a blast shield.
-
Use non-metallic (e.g., ceramic or plastic) spatulas and weighing boats to avoid the formation of shock-sensitive metal azides.[5]
-
Avoid grinding or any action that could create friction or shock.[5]
Storage:
-
Store in a cool, dry, and well-ventilated area, away from light and sources of heat or ignition.[1]
-
Keep the container tightly closed.
-
Store away from incompatible materials such as acids, oxidizing agents, and metals.[1][5]
Spill and Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate the area in case of a significant spill.
-
Alert: Notify laboratory personnel and the safety officer.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, and only if trained to do so, use an inert absorbent material (e.g., vermiculite, sand) and non-metallic tools to collect the spilled material.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Place all contaminated materials in a sealed, labeled container for hazardous waste disposal.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Compatibility: Do not mix azide-containing waste with acidic waste to prevent the formation of highly toxic and explosive hydrazoic acid.[1]
-
Heavy Metals: Avoid contamination with heavy metals to prevent the formation of explosive metal azides.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office. Do not dispose of down the drain.[5]
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
